molecular formula C58H95BF2N4NaO11P B12388253 DOPE-PEG-BDP FL,MW 5000

DOPE-PEG-BDP FL,MW 5000

Número de catálogo: B12388253
Peso molecular: 1127.2 g/mol
Clave InChI: GAAWQZUQXXWKNV-UVBBLKMXSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DOPE-PEG-BDP FL,MW 5000 is a useful research compound. Its molecular formula is C58H95BF2N4NaO11P and its molecular weight is 1127.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C58H95BF2N4NaO11P

Peso molecular

1127.2 g/mol

Nombre IUPAC

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate

InChI

InChI=1S/C58H96BF2N4O11P.Na/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-56(67)73-47-53(76-57(68)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)48-75-77(70,71)74-44-42-63-58(69)72-43-41-62-55(66)40-39-51-37-38-52-46-54-49(3)45-50(4)64(54)59(60,61)65(51)52;/h19-22,37-38,45-46,53H,5-18,23-36,39-44,47-48H2,1-4H3,(H,62,66)(H,63,69)(H,70,71);/q;+1/p-1/b21-19-,22-20-;/t53-;/m1./s1

Clave InChI

GAAWQZUQXXWKNV-UVBBLKMXSA-M

SMILES isomérico

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOC(=O)NCCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)C)C)(F)F.[Na+]

SMILES canónico

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCOC(=O)NCCOP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)C)C)(F)F.[Na+]

Origen del producto

United States

Foundational & Exploratory

DOPE-PEG-BDP FL MW 5000 excitation and emission spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the spectral properties and applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-5000]-BODIPY FL (DOPE-PEG-BDP FL MW 5000). This fluorescent lipid conjugate is a valuable tool for researchers in drug delivery, cell biology, and membrane biophysics.

Core Properties: Excitation and Emission Spectra

DOPE-PEG-BDP FL MW 5000 is a PEG-lipid-dye conjugate composed of the unsaturated phospholipid DOPE, a BODIPY FL (BDP FL) fluorophore, and a 5000 molecular weight polyethylene glycol (PEG) spacer. The BDP FL fluorophore provides the conjugate with its fluorescent properties, exhibiting excitation and emission maxima in the green region of the visible spectrum.

Spectral Data Summary

The following table summarizes the key spectral characteristics of DOPE-PEG-BDP FL MW 5000.

PropertyWavelength (nm)
Maximum Excitation (λex) 504
Maximum Emission (λem) 514

Experimental Protocols

The following are representative protocols for the preparation of liposomes incorporating DOPE-PEG-BDP FL MW 5000 and their subsequent use in cellular uptake studies. These protocols are generalized and may require optimization for specific experimental needs.

Protocol 1: Preparation of Fluorescently Labeled Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing unilamellar liposomes incorporating a fluorescent lipid.

Materials:

  • Primary lipid (e.g., DSPC, DMPC)

  • Cholesterol

  • DOPE-PEG-BDP FL MW 5000

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Methodology:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary lipid, cholesterol, and DOPE-PEG-BDP FL MW 5000 in chloroform. A typical molar ratio might be 94:5:1 (primary lipid:cholesterol:fluorescent lipid), but this should be optimized for the specific application.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the primary lipid to evaporate the organic solvent.

    • Continue rotation under a high vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the wall of the flask.

  • Hydration:

    • Add the hydration buffer, pre-warmed to a temperature above the lipid's phase transition temperature, to the flask containing the lipid film.

    • Gently rotate the flask to hydrate the lipid film, which will lead to the formation of multilamellar vesicles (MLVs). This process can be aided by gentle agitation or vortexing.

  • Extrusion:

    • To produce unilamellar vesicles (LUVs) with a defined size, the MLV suspension is extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm).

    • Assemble the extruder with the desired membrane and pre-heat it to a temperature above the lipid's phase transition temperature.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[1] This process reduces the lamellarity and size of the vesicles.

  • Characterization:

    • The size distribution and zeta potential of the resulting fluorescent liposomes can be determined using dynamic light scattering (DLS).

Protocol 2: Cellular Uptake of Fluorescent Liposomes Visualized by Confocal Microscopy

This protocol outlines a general procedure for observing the internalization of fluorescently labeled liposomes by cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, macrophages)

  • Cell culture medium

  • Fluorescently labeled liposomes (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear counterstain (e.g., DAPI, Hoechst)

  • Mounting medium

  • Confocal microscope

Methodology:

  • Cell Seeding:

    • Seed the cells of interest onto glass-bottom dishes or coverslips and allow them to adhere and grow overnight in a CO2 incubator at 37°C.

  • Liposome Incubation:

    • Remove the culture medium and wash the cells once with warm PBS.

    • Add fresh, pre-warmed culture medium containing the desired concentration of fluorescently labeled liposomes to the cells. The optimal concentration and incubation time should be determined empirically.

    • Incubate the cells with the liposomes for the desired period (e.g., 1-4 hours) at 37°C.

  • Washing and Fixation:

    • After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove any unbound liposomes.[1]

    • Fix the cells with a 4% paraformaldehyde solution for 15 minutes at room temperature.[1]

    • Wash the cells three times with PBS.

  • Staining and Mounting:

    • Incubate the fixed cells with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes to label the nuclei.[1]

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Confocal Imaging:

    • Visualize the cells using a confocal microscope with the appropriate laser lines and emission filters for DOPE-PEG-BDP FL (green fluorescence) and the nuclear stain (blue fluorescence).[1] The intracellular localization of the fluorescent liposomes can then be observed.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the use of DOPE-PEG-BDP FL MW 5000.

G cluster_prep Liposome Preparation Workflow cluster_app Cellular Uptake and Imaging A 1. Lipid Mixture (Primary Lipid, Cholesterol, DOPE-PEG-BDP FL) B 2. Solvent Evaporation (Thin Film Formation) A->B C 3. Hydration (MLV Formation) B->C D 4. Extrusion (LUV Formation) C->D E 5. Characterization (DLS) D->E F 6. Incubate LUVs with Cultured Cells D->F Fluorescent Liposomes G 7. Washing & Fixation F->G H 8. Nuclear Staining G->H I 9. Confocal Microscopy H->I J 10. Image Analysis I->J

Caption: Workflow for fluorescent liposome preparation and cellular imaging.

G cluster_pathway Endocytic Pathway of Fluorescent Liposomes A Fluorescent Liposome (DOPE-PEG-BDP FL) B Plasma Membrane Binding/Interaction A->B C Endocytosis B->C D Early Endosome C->D E Late Endosome D->E G Recycling to Plasma Membrane D->G F Lysosome E->F

References

The Luminescence of BDP FL: A Technical Guide to its Fluorescence and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of the BDP FL dye, a prominent member of the borondipyrromethene (BODIPY) family of fluorophores. Renowned for its exceptional photophysical properties, BDP FL has emerged as a powerful tool in a myriad of applications, from cellular imaging to high-throughput screening. This document provides a comprehensive overview of its fluorescence mechanism, detailed experimental protocols for its use, and a quantitative summary of its performance characteristics.

The Core Principle of BDP FL Fluorescence

The fluorescence of BDP FL originates from its rigid, bicyclic chemical structure, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene. This core structure imparts a high degree of planarity and conformational rigidity, which are crucial for efficient fluorescence. The mechanism can be understood through the following key characteristics:

  • High Molar Extinction Coefficient: BDP FL exhibits a high molar extinction coefficient, signifying its efficiency in absorbing photons at its excitation maximum.[1][2] This property contributes to its brightness.

  • High Fluorescence Quantum Yield: The quantum yield of a fluorophore is a measure of the efficiency of the emission process. BDP FL boasts a very high fluorescence quantum yield, often approaching 1.0, even in aqueous environments.[1][2] This means that a large fraction of the absorbed photons are re-emitted as fluorescent light.

  • Narrow Emission Spectrum: Compared to traditional fluorophores like fluorescein, BDP FL displays a narrower emission bandwidth.[1] This results in a higher peak intensity and reduced spectral overlap in multicolor imaging experiments.

  • Photostability: BDP FL demonstrates significantly greater photostability than fluorescein, meaning it can withstand prolonged exposure to excitation light before photobleaching.[3] This makes it ideal for time-lapse imaging and experiments requiring intense illumination.

  • Environmental Insensitivity: The fluorescence of BDP FL is relatively insensitive to changes in solvent polarity and pH, providing more consistent and reliable results across different experimental conditions.[1]

The following diagram illustrates the fundamental process of fluorescence:

Fluorescence_Principle S0 Ground State (S₀) S1 Excited State (S₁) S0->S1 Excitation Absorption Photon Absorption (Excitation) S0->Absorption S1->S0 Fluorescence Emission Fluorescence (Photon Emission) S1->Emission Emission->S0 Absorption->S1

A simplified Jablonski diagram illustrating the principle of fluorescence.

Quantitative Data Summary

The key photophysical properties of BDP FL dye are summarized in the table below for easy comparison.

PropertyValueReference
Excitation Maximum (λex) ~503 nm[3]
Emission Maximum (λem) ~509 nm[3]
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield (Φf) ~0.9 - 1.0[1][2]
Fluorescence Lifetime (τ) ~5 nanoseconds or longer[4]
Stokes Shift ~6 nm

Experimental Protocols

This section provides detailed methodologies for common applications of BDP FL dye.

Protein Labeling with BDP FL NHS Ester

This protocol describes the covalent labeling of proteins containing primary amines (e.g., lysine residues) using BDP FL N-hydroxysuccinimidyl (NHS) ester.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Prep_Protein Prepare Protein Solution (2.5 mg/mL in 0.1 M NaHCO₃, pH 8.3) Reaction Combine Protein and Dye Solutions (Incubate for 1 hour at room temperature in the dark) Prep_Protein->Reaction Prep_Dye Prepare BDP FL NHS Ester Solution (10 mM in anhydrous DMSO) Prep_Dye->Reaction Purification Purify Labeled Protein (Size-Exclusion Chromatography) Reaction->Purification DOL Determine Degree of Labeling (DOL) Purification->DOL Store Store Labeled Protein (-20°C or -80°C) DOL->Store

Workflow for labeling proteins with BDP FL NHS ester.

Materials:

  • Protein of interest (free of amine-containing buffers like Tris)

  • BDP FL NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL. If the protein is in a different buffer, perform a buffer exchange.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the BDP FL NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add 15-25 µL of the 10 mM dye stock solution for every 1 mL of the protein solution. The optimal dye-to-protein molar ratio should be determined empirically for each protein. Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. Collect the first colored band, which contains the labeled protein.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the excitation maximum of BDP FL (~503 nm, A₅₀₃).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The correction factor (CF) for BDP FL is typically around 0.1.

      • Corrected A₂₈₀ = A₂₈₀ - (A₅₀₃ x CF)

    • Calculate the DOL using the following formula:

      • DOL = (A₅₀₃ x Molar Mass of Protein) / (ε_dye x Protein Concentration)

      • Where ε_dye is the molar extinction coefficient of BDP FL.

  • Storage: Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.

Oligonucleotide Labeling

This protocol describes the post-synthesis labeling of an amine-modified oligonucleotide with BDP FL NHS ester.

Oligo_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage Prep_Oligo Dissolve Amine-Modified Oligonucleotide (in 0.1 M Sodium Bicarbonate, pH 8.5) Reaction Mix Oligo and Dye Solutions (Incubate overnight at room temperature in the dark) Prep_Oligo->Reaction Prep_Dye Prepare BDP FL NHS Ester Solution (in DMSO) Prep_Dye->Reaction Purification Purify Labeled Oligonucleotide (Reverse-Phase HPLC) Reaction->Purification Analysis Verify Labeling by UV-Vis Spectroscopy Purification->Analysis Store Lyophilize and Store (-20°C) Analysis->Store

Workflow for labeling oligonucleotides with BDP FL NHS ester.

Materials:

  • Amine-modified oligonucleotide

  • BDP FL NHS ester

  • Anhydrous DMSO

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Prepare Dye Solution: Dissolve the BDP FL NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add the BDP FL NHS ester solution to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized, but a 10-20 fold molar excess of the dye is a good starting point. Incubate the reaction overnight at room temperature in the dark.

  • Purification: Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using RP-HPLC.[5] Monitor the elution at both 260 nm (for the oligonucleotide) and ~503 nm (for the BDP FL dye). The peak that absorbs at both wavelengths corresponds to the labeled product.

  • Analysis and Storage: Verify successful labeling by UV-Vis spectroscopy. Lyophilize the purified, labeled oligonucleotide and store it at -20°C, protected from light.

Cell Staining with BDP FL

This protocol provides a general guideline for staining live or fixed cells with BDP FL conjugates. The optimal staining concentration and incubation time should be determined experimentally for each cell type and application.

Cell_Staining_Workflow Start Start Live_Cells Live Cells Start->Live_Cells Fixed_Cells Fixed Cells Start->Fixed_Cells Stain Stain with BDP FL Conjugate Live_Cells->Stain Fixed_Cells->Stain Wash Wash to Remove Excess Dye Stain->Wash Image Image by Fluorescence Microscopy Wash->Image End End Image->End

General workflow for staining cells with BDP FL conjugates.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • BDP FL conjugate (e.g., BDP FL phalloidin for actin staining)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) for fixed cell staining

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular staining in fixed cells

  • Mounting medium

Procedure for Live Cell Staining:

  • Prepare Staining Solution: Dilute the BDP FL conjugate to the desired concentration in an appropriate buffer or cell culture medium.

  • Staining: Remove the culture medium from the cells and add the staining solution. Incubate for the optimized time (typically 15-60 minutes) at 37°C.

  • Wash: Remove the staining solution and wash the cells two to three times with warm PBS or culture medium.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for BDP FL (e.g., FITC filter set).

Procedure for Fixed Cell Staining:

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash: Wash the cells twice with PBS.

  • Permeabilization (for intracellular targets): If staining an intracellular target, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash: Wash the cells twice with PBS.

  • Staining: Add the BDP FL staining solution and incubate for 20-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using a suitable mounting medium. Image the cells using a fluorescence microscope.

Conclusion

BDP FL dye stands out as a superior fluorescent probe due to its exceptional brightness, photostability, and environmental insensitivity. Its versatility allows for the robust labeling of a wide range of biomolecules, making it an invaluable tool for researchers in cell biology, drug discovery, and diagnostics. By following the detailed protocols provided in this guide, researchers can effectively harness the power of BDP FL to generate high-quality, reproducible data in their fluorescence-based assays.

References

An In-depth Technical Guide to the Solubility and Stability of DOPE-PEG-BDP FL MW 5000

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-5000]-BODIPY FL (DOPE-PEG-BDP FL MW 5000). This information is crucial for researchers, scientists, and drug development professionals working with this fluorescent lipid conjugate in various applications, including liposome formulation, drug delivery systems, and cellular imaging.

Core Compound Characteristics

DOPE-PEG-BDP FL MW 5000 is a versatile molecule composed of three key components:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): A neutral, unsaturated phospholipid that is a common component of lipid bilayers and is known to facilitate membrane fusion.

  • Poly(ethylene glycol) (PEG) MW 5000: A hydrophilic polymer that imparts "stealth" characteristics to nanoparticles, reducing opsonization and prolonging circulation time in vivo. The PEG chain also enhances the aqueous solubility of the lipid conjugate.

  • BODIPY™ FL (BDP FL): A bright, green-fluorescent dye with a narrow emission spectrum, making it an excellent tool for fluorescence-based assays and imaging. It features excitation and emission maxima at approximately 504 nm and 514 nm, respectively.[1][2]

Solubility Profile

Table 1: Estimated Solubility of DOPE-PEG-BDP FL MW 5000

SolventTypeExpected SolubilityNotes
Water / Aqueous Buffers (e.g., PBS)Polar, ProticSoluble (forms micelles)The PEG chain drives solubility in aqueous media, leading to the formation of micelles above the critical micelle concentration (CMC).
Dimethyl sulfoxide (DMSO)Polar, AproticSolubleA common solvent for long-term storage of lipid-based molecules.
Dichloromethane (DCM)NonpolarSolubleThe lipidic DOPE component ensures solubility in chlorinated solvents.
Dimethylformamide (DMF)Polar, AproticSolubleAnother organic solvent suitable for dissolving amphiphilic molecules.
EthanolPolar, ProticSolubleOften used in the initial steps of liposome preparation to dissolve lipids before hydration.
ChloroformNonpolarSolubleSimilar to DCM, the lipid portion is readily solvated.

Stability Considerations

The stability of DOPE-PEG-BDP FL MW 5000 is a critical factor for its successful application and storage. Stability is influenced by temperature, pH, and light exposure.

Table 2: Stability Profile of DOPE-PEG-BDP FL MW 5000

ConditionPotential EffectRecommendations
Temperature Hydrolysis of the phosphoester bond in DOPE can occur at elevated temperatures. The fluorescence of BODIPY FL can be temperature-sensitive.For long-term storage, it is recommended to store the compound at -20°C in a desiccated environment. For short-term handling, keep on ice.
pH Extreme pH values can lead to the hydrolysis of the ester and phosphate linkages in the DOPE molecule. The fluorescence of BODIPY FL is generally stable across a wide pH range.Maintain solutions at or near neutral pH (6.5-7.5) for optimal stability.
Light Exposure The BODIPY FL dye is susceptible to photobleaching upon prolonged exposure to light, leading to a loss of fluorescence.Protect from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to excitation light during fluorescence microscopy.
Oxidation The unsaturated oleoyl chains of DOPE are prone to oxidation, which can alter the physical properties of the lipid.Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of lipid-based molecules like DOPE-PEG-BDP FL MW 5000. These should be adapted and optimized for specific experimental needs.

Protocol 1: Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of DOPE-PEG-BDP FL MW 5000 in various solvents.

Materials:

  • DOPE-PEG-BDP FL MW 5000

  • Selection of solvents (e.g., water, PBS, DMSO, ethanol, chloroform)

  • Small glass vials or microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Spectrophotometer or fluorometer

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of DOPE-PEG-BDP FL MW 5000 in a solvent in which it is known to be highly soluble (e.g., chloroform or DMSO).

  • Solvent Addition: In separate vials, add a known volume of the solvents to be tested.

  • Lipid Addition: Add a small, known amount of the stock solution to each vial.

  • Mixing: Vortex each vial thoroughly for 1-2 minutes. If the solution does not appear clear, use a bath sonicator for 5-10 minutes to aid in dissolution.

  • Observation: Visually inspect each vial for clarity. A clear solution indicates solubility, while a cloudy or precipitated solution indicates insolubility or partial solubility.

  • Quantification (Optional): For a more quantitative assessment, the concentration of the dissolved lipid can be determined using the fluorescence of the BODIPY FL tag.

    • Centrifuge the vials to pellet any undissolved lipid.

    • Carefully transfer the supernatant to a new tube.

    • Measure the fluorescence intensity of the supernatant using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em ~504/514 nm).

    • Compare the fluorescence to a standard curve of known concentrations of DOPE-PEG-BDP FL MW 5000 to determine the dissolved concentration.

G Workflow for Solubility Determination A Prepare concentrated stock solution (e.g., in Chloroform/DMSO) C Add known amount of stock solution to each vial A->C B Aliquot test solvents into separate vials B->C D Vortex and/or sonicate to mix C->D E Visually inspect for clarity D->E F Optional: Centrifuge and measure supernatant fluorescence E->F G Determine concentration from standard curve F->G

Caption: Workflow for Determining the Solubility of DOPE-PEG-BDP FL MW 5000.

Protocol 2: Assessment of Photostability

This protocol outlines a method to evaluate the photostability of the BODIPY FL fluorophore in DOPE-PEG-BDP FL MW 5000.

Materials:

  • Solution of DOPE-PEG-BDP FL MW 5000 in a suitable solvent (e.g., PBS to form micelles)

  • Fluorometer or fluorescence microscope with a light source

  • Cuvette or microscope slide

Methodology:

  • Sample Preparation: Prepare a solution of DOPE-PEG-BDP FL MW 5000 at a known concentration.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity of the sample.

  • Continuous Light Exposure: Continuously expose the sample to the excitation light source of the fluorometer or microscope.

  • Time-course Measurement: Record the fluorescence intensity at regular time intervals (e.g., every 30 seconds or 1 minute) over an extended period.

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of decrease in fluorescence intensity is an indicator of the photostability. A slower decay rate signifies higher photostability.

G Experimental Workflow for Photostability Assessment A Prepare DOPE-PEG-BDP FL MW 5000 solution B Measure initial fluorescence intensity (T=0) A->B C Continuously expose to excitation light B->C D Record fluorescence intensity at regular time intervals C->D E Plot fluorescence intensity vs. time D->E F Analyze decay rate to determine photostability E->F

Caption: Workflow for Assessing the Photostability of DOPE-PEG-BDP FL MW 5000.

Logical Relationships in Formulation

The successful formulation of nanoparticles using DOPE-PEG-BDP FL MW 5000 depends on the interplay between its solubility, stability, and the intended application.

G Key Relationships in DOPE-PEG-BDP FL MW 5000 Formulation Solubility Solubility Formulation Nanoparticle Formulation Solubility->Formulation Enables dispersion in aqueous media Stability Stability Stability->Formulation Ensures integrity during preparation Application Successful Application Stability->Application Maintains functionality over time Formulation->Application Determines in vitro/in vivo performance

Caption: Interdependencies for Successful Application of DOPE-PEG-BDP FL MW 5000.

References

The Pivotal Role of DOPE in Lipid Nanoparticle Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their critical role in mRNA-based COVID-19 vaccines. The success of these delivery systems hinges on the synergistic interplay of their lipid components. Among these, the helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) plays a crucial, multifaceted role in the formulation's stability, morphology, and, most critically, its ability to facilitate the endosomal escape of the payload into the cytoplasm. This technical guide provides an in-depth exploration of the functions of DOPE in LNP formulations, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.

The Structural and Functional Significance of DOPE

DOPE is a zwitterionic, unsaturated phospholipid characterized by its unique conical molecular shape. This geometry, a result of its small ethanolamine headgroup and two unsaturated oleoyl chains, is fundamental to its primary function: promoting the formation of non-bilayer lipid structures. Unlike cylindrical lipids such as DSPC that favor stable, flat bilayers, DOPE's conical shape induces negative curvature stress in lipid membranes. This property is pivotal for the fusogenic activity of LNPs, particularly in the acidic environment of the endosome.

Mechanism of Action: Facilitating Endosomal Escape

The primary hurdle for intracellular drug delivery is the endosomal barrier. After cellular uptake via endocytosis, LNPs are sequestered within endosomes. For the therapeutic payload to exert its effect, it must be released from the endosome into the cytoplasm. DOPE is a key facilitator of this critical step.

In the low pH environment of the late endosome, the ionizable cationic lipids within the LNP become protonated, leading to electrostatic interactions with the anionic lipids of the endosomal membrane. This interaction, coupled with the inherent propensity of DOPE to form non-lamellar structures, triggers a phase transition from a bilayer to an inverted hexagonal (HII) phase.[1][2] This structural rearrangement destabilizes the endosomal membrane, ultimately leading to the formation of pores or the fusion of the LNP with the endosomal membrane, thereby releasing the nucleic acid cargo into the cytoplasm.[3][4]

Endosomal_Escape_Pathway Figure 1: DOPE-Mediated Endosomal Escape Pathway cluster_cell Cytoplasm (Neutral pH) cluster_endosome Late Endosome Interior LNP_uptake LNP Uptake via Endocytosis Early_Endosome Early Endosome LNP_uptake->Early_Endosome 1. Internalization Late_Endosome Late Endosome (Acidic pH) Early_Endosome->Late_Endosome 2. Maturation & pH drop Payload_Release Therapeutic Payload (e.g., mRNA) Released into Cytoplasm Late_Endosome->Payload_Release 4. Membrane Fusion & Cargo Release Translation Protein Translation Payload_Release->Translation LNP_in_Endosome LNP with DOPE Protonation Ionizable Lipid Protonation LNP_in_Endosome->Protonation 3. Acidification Hexagonal_Phase DOPE promotes Hexagonal (HII) Phase Formation Protonation->Hexagonal_Phase destabilizes membrane

Figure 1: DOPE-Mediated Endosomal Escape Pathway

Impact of DOPE on LNP Physicochemical Properties

The inclusion and molar ratio of DOPE in an LNP formulation significantly influence its key physicochemical characteristics, including particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Data Presentation
Formulation Composition (molar ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
DOPE/DC-Chol~129< 0.1~2131.2[5]
DOPE/DOTAP/DC-Chol~129< 0.1~2618.6[5]
DOPE/DOTAP/Chol> 500> 0.2~0.53.2[5]
SM-102/DOPE/Chol/C14-PEG-2000 (48:10:40:2)~80-100< 0.2Not specified> 90[6]
C12-200/DOPE/Chol/DMG-PEG (35:16:46.5:2.5)~70Not specified+0.3389[7]

Table 1: Influence of DOPE on LNP Physicochemical Properties. This table summarizes quantitative data from various studies, illustrating how the presence and ratio of DOPE, in conjunction with other lipids, affect the physical characteristics of LNPs.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic device, a common and reproducible method for LNP synthesis.[6]

LNP_Formulation_Workflow Figure 2: LNP Formulation Workflow via Microfluidics Prep_Lipids 1. Prepare Lipid Stock Solutions (Ionizable lipid, DOPE, Cholesterol, PEG-lipid in Ethanol) Microfluidics 3. Microfluidic Mixing (Combine lipid and mRNA solutions in a microfluidic device) Prep_Lipids->Microfluidics Prep_mRNA 2. Prepare mRNA Solution (mRNA in acidic aqueous buffer, e.g., citrate buffer) Prep_mRNA->Microfluidics Dialysis 4. Dialysis (Remove ethanol and buffer exchange to PBS) Microfluidics->Dialysis Characterization 5. Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Dialysis->Characterization

Figure 2: LNP Formulation Workflow via Microfluidics

Methodology:

  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid (e.g., SM-102), DOPE, cholesterol, and PEG-lipid in absolute ethanol to achieve desired stock concentrations (e.g., 10-20 mg/mL).

    • Combine the individual lipid stock solutions in the desired molar ratio (e.g., 48:10:40:2 for SM-102:DOPE:Cholesterol:PEG-lipid) to create the final lipid mixture in ethanol.[6]

  • Preparation of Aqueous mRNA Solution:

    • Dilute the mRNA stock solution in an acidic aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol mixture and the aqueous mRNA solution into separate syringes.

    • Mount the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

    • Set the desired flow rates for the two solutions to control the mixing process and resulting particle size.

    • Collect the resulting LNP dispersion from the outlet of the microfluidic chip.

  • Dialysis and Concentration:

    • Transfer the LNP dispersion to a dialysis cassette (e.g., 10 kDa MWCO).

    • Perform dialysis against phosphate-buffered saline (PBS) at 4°C with multiple buffer changes to remove the ethanol and raise the pH to neutral.

    • Concentrate the LNP sample if necessary using a centrifugal filter device.

LNP Characterization

A. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Dilute a small aliquot of the LNP suspension in PBS to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).

  • Perform the measurement to obtain the Z-average diameter (particle size) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[6]

B. Zeta Potential Measurement:

  • Dilute the LNP sample in a low ionic strength buffer (e.g., 10 mM NaCl) to minimize the effects of charge screening.

  • Load the diluted sample into a specialized zeta potential cuvette.

  • Place the cuvette in the instrument.

  • The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.

C. Encapsulation Efficiency Quantification:

  • A common method for determining mRNA encapsulation efficiency is the RiboGreen assay.

  • Prepare two sets of LNP samples.

  • To the first set, add the RiboGreen reagent, which fluoresces upon binding to nucleic acids. The fluorescence intensity of this sample corresponds to the amount of unencapsulated ("free") mRNA.

  • To the second set, first add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. Then, add the RiboGreen reagent. The fluorescence intensity of this sample represents the total amount of mRNA.

  • The encapsulation efficiency is calculated as: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Conclusion

DOPE is an indispensable component in many high-performance LNP formulations for nucleic acid delivery. Its unique conical structure and consequent promotion of the hexagonal HII phase are central to overcoming the endosomal escape barrier, a critical step for therapeutic efficacy. As demonstrated by the presented data, the molar ratio of DOPE must be carefully optimized in conjunction with other lipid components to achieve the desired physicochemical properties of the final LNP formulation, including particle size, stability, and encapsulation efficiency. The detailed protocols provided herein offer a foundation for the rational design and characterization of DOPE-containing LNPs for a wide range of research and therapeutic applications. Further exploration into the precise interplay between DOPE and novel ionizable lipids will continue to drive the development of next-generation delivery platforms with enhanced potency and safety profiles.

References

An In-depth Technical Guide to BODIPY Dyes for Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-dipyrromethene (BODIPY) dyes have emerged as a powerful and versatile class of fluorophores for biological imaging.[][2] Their exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and remarkable photostability, make them ideal candidates for a wide range of applications in cellular and molecular biology.[2][3] This technical guide provides a comprehensive overview of BODIPY dyes, their properties, and their application in biological imaging, with a focus on providing practical information for researchers in the field.

BODIPY dyes are characterized by a unique molecular structure consisting of a dipyrromethene ligand complexed with a boron difluoride moiety. This core structure can be readily modified at various positions, allowing for the fine-tuning of their spectral properties and the introduction of reactive functional groups for bioconjugation.[4][5] These modifications have led to the development of a broad palette of BODIPY dyes with emission wavelengths spanning the visible and near-infrared regions of the spectrum.[6]

One of the key advantages of BODIPY dyes is their relative insensitivity to environmental factors such as pH and solvent polarity, which ensures stable and reliable fluorescence signals in complex biological environments.[7][8] Their hydrophobic nature makes them particularly well-suited for staining lipids and membranes.[][10] Furthermore, their low cytotoxicity and suitability for live-cell imaging make them invaluable tools for studying dynamic cellular processes.[]

This guide will delve into the quantitative photophysical properties of common BODIPY dyes, provide detailed experimental protocols for their use, and illustrate their application in visualizing key biological pathways.

Core Properties of BODIPY Dyes

The utility of BODIPY dyes in biological imaging stems from their outstanding photophysical characteristics. They typically exhibit high molar extinction coefficients, meaning they are very efficient at absorbing light, and high fluorescence quantum yields, resulting in bright fluorescent signals.[2][11] Additionally, their narrow emission spectra minimize spectral overlap in multi-color imaging experiments.[11] The photostability of BODIPY dyes allows for long-term imaging experiments with minimal signal degradation.[]

Data Presentation: Photophysical Properties of Common BODIPY Dyes

The following table summarizes the key photophysical properties of several widely used BODIPY dyes. This data is essential for selecting the appropriate dye and imaging conditions for a specific application.

Dye NameExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
BODIPY FL502 - 505510 - 513~80,000[11]~0.9 - 1.0[11][12]
BODIPY 493/503~493[13]~503[13]~92,000[13]High[13]
BODIPY TMR-X541 - 544[3][14]569 - 570[3][14]~60,000[14]~0.96
BODIPY 630/650-X625[10]640[10]~101,000[10]High[7][10]

Experimental Protocols

This section provides detailed methodologies for common applications of BODIPY dyes in biological imaging.

Synthesis of a Functionalized BODIPY Dye: BODIPY FL NHS Ester

This protocol outlines the general steps for synthesizing an amine-reactive BODIPY dye, which can then be used to label proteins and other biomolecules. The synthesis involves the preparation of the BODIPY core followed by the introduction of a carboxylic acid group and its subsequent activation to an N-hydroxysuccinimidyl (NHS) ester.[][15]

Materials:

  • Pyrrole precursor

  • Aldehyde or acid chloride precursor

  • Trifluoroacetic acid (TFA) or other acid catalyst

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Triethylamine (TEA) or other base

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the BODIPY Carboxylic Acid:

    • In a round-bottom flask, dissolve the pyrrole and aldehyde/acid chloride precursors in an appropriate solvent like DCM.

    • Add a catalytic amount of TFA and stir the reaction at room temperature. Monitor the reaction progress by TLC.

    • Once the dipyrromethane intermediate is formed, add an excess of a mild oxidizing agent like DDQ or p-chloranil and stir.

    • After oxidation, add an excess of TEA followed by BF₃·OEt₂ to form the BODIPY core.

    • Purify the resulting BODIPY carboxylic acid derivative by silica gel column chromatography.

  • Activation to NHS Ester:

    • Dissolve the purified BODIPY carboxylic acid in anhydrous DMF or DMSO.

    • Add equimolar amounts of DCC (or EDC) and NHS to the solution.

    • Stir the reaction at room temperature for several hours to overnight, protected from light.

    • Monitor the formation of the NHS ester by TLC.

    • The resulting BODIPY NHS ester solution can often be used directly for labeling or can be purified by precipitation and washing.

Protein Labeling with BODIPY FL NHS Ester

This protocol describes the labeling of a protein with an amine-reactive BODIPY dye. The NHS ester reacts with primary amines on the protein, such as the side chain of lysine residues, to form a stable amide bond.[16][17]

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • BODIPY FL NHS ester dissolved in anhydrous DMSO or DMF (10 mg/mL)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Stirring/rocking platform

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the BODIPY FL NHS ester in high-quality anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently stirring the protein solution, add the reactive dye solution dropwise. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point is a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with continuous stirring or rocking.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS or another suitable buffer.

    • Collect the fractions containing the brightly colored, labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the BODIPY dye (e.g., ~503 nm for BODIPY FL).

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

Staining of Cellular Lipid Droplets with BODIPY 493/503

This protocol details the staining of neutral lipid droplets in cultured cells using the lipophilic BODIPY 493/503 dye.[7][]

Materials:

  • Cultured cells grown on coverslips or in imaging dishes

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Staining buffer (e.g., PBS or serum-free medium)

  • Antifade mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure for Live-Cell Imaging:

  • Prepare Staining Solution:

    • Dilute the BODIPY 493/503 stock solution in serum-free medium or PBS to a final working concentration of 1-2 µM.

  • Cell Staining:

    • Wash the cells once with warm PBS.

    • Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash and Image:

    • Wash the cells two to three times with warm PBS to remove excess dye.

    • Replace with fresh culture medium or imaging buffer.

    • Image the cells immediately using a fluorescence microscope with appropriate filters for green fluorescence (e.g., FITC filter set).

Procedure for Fixed-Cell Imaging:

  • Cell Fixation:

    • Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Staining:

    • Prepare the BODIPY 493/503 staining solution as described for live-cell imaging.

    • Incubate the fixed cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Wash and Mount:

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium, optionally containing DAPI for nuclear staining.

  • Image:

    • Image the cells using a fluorescence or confocal microscope.

Visualization of Biological Pathways

BODIPY dyes are instrumental in visualizing a variety of cellular processes and signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these applications.

Lipid Metabolism and Trafficking

BODIPY-labeled fatty acids and lipids are widely used to study lipid uptake, metabolism, and the dynamics of lipid droplets.[][18] The following workflow illustrates the use of a BODIPY-fatty acid analog to trace its path into the cell and incorporation into lipid droplets.

G cluster_extracellular Extracellular Space cluster_cell Cell BODIPY_FA BODIPY-Fatty Acid Membrane Plasma Membrane BODIPY_FA->Membrane Uptake Cytosol Cytosol Membrane->Cytosol Transport ER Endoplasmic Reticulum Cytosol->ER Esterification Lipid_Droplet Lipid Droplet ER->Lipid_Droplet Storage

Tracking BODIPY-labeled fatty acid metabolism.
Autophagy Pathway

BODIPY-based probes can be used to visualize the formation of autophagosomes and their fusion with lysosomes during autophagy, a critical cellular degradation and recycling process.[19] The diagram below outlines the key stages of autophagy that can be imaged using fluorescent probes.

G Cytoplasmic_Cargo Cytoplasmic Cargo (e.g., damaged organelles) Phagophore Phagophore (Isolation Membrane) Cytoplasmic_Cargo->Phagophore Sequestration Autophagosome Autophagosome (Double Membrane) Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation & Recycling Autolysosome->Degradation

Key stages of the autophagy pathway.
Monitoring Mitochondrial Membrane Potential

Cationic BODIPY dyes that accumulate in mitochondria in a membrane potential-dependent manner are valuable tools for assessing mitochondrial health and function.[20][21] A decrease in mitochondrial membrane potential is an indicator of cellular stress and dysfunction.

G cluster_cell Cell cluster_mito Mitochondrion Matrix Mitochondrial Matrix Healthy_Cell Healthy Cell High_MMP High Mitochondrial Membrane Potential (ΔΨm) Healthy_Cell->High_MMP Stressed_Cell Stressed/Apoptotic Cell Low_MMP Low Mitochondrial Membrane Potential (ΔΨm) Stressed_Cell->Low_MMP BODIPY_Accumulation Cationic BODIPY Accumulation High_MMP->BODIPY_Accumulation Drives BODIPY_Diffuse Diffuse Cytosolic BODIPY Signal Low_MMP->BODIPY_Diffuse Results in BODIPY_Accumulation->Matrix

BODIPY dyes in monitoring mitochondrial health.

Conclusion

BODIPY dyes represent a cornerstone of modern biological imaging, offering researchers a bright, stable, and versatile toolkit for visualizing a vast array of cellular structures and processes. Their tunable photophysical properties and amenability to chemical modification continue to drive the development of novel probes for increasingly sophisticated imaging applications. This guide has provided a foundational understanding of BODIPY dyes, along with practical data and protocols to facilitate their effective use in the laboratory. As imaging technologies continue to advance, the unique advantages of BODIPY dyes will undoubtedly ensure their continued prominence in scientific discovery.

References

A Technical Guide to Utilizing DOPE-PEG-BDP FL MW 5000 for Liposome Tracking

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-5000]-N'-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionyl) (DOPE-PEG-BDP FL MW 5000) for the fluorescent tracking of liposomes. This guide details the core components of the conjugate, experimental protocols for liposome formulation and characterization, and methodologies for in vitro and in vivo tracking.

Introduction to DOPE-PEG-BDP FL MW 5000

DOPE-PEG-BDP FL MW 5000 is a versatile PEG-lipid-dye conjugate specifically designed for the fluorescent labeling of liposomes and other lipid-based nanoparticles. It is composed of three key functional units:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): An unsaturated phospholipid that serves as a lipid anchor, readily incorporating into the liposomal bilayer.

  • Poly(ethylene glycol) (PEG) MW 5000: A hydrophilic polymer with a molecular weight of 5000 Daltons. The PEG moiety forms a protective hydrophilic layer on the surface of the liposome, creating a steric barrier that reduces opsonization and recognition by the mononuclear phagocyte system. This "stealth" characteristic prolongs the circulation time of the liposomes in vivo.

  • BODIPY® FL (BDP FL): A bright and highly photostable green fluorescent dye. It is well-suited for biological applications due to its sharp emission peak, high quantum yield, and relative insensitivity to environmental polarity and pH.

The integration of these components into a single molecule allows for the straightforward and stable fluorescent labeling of liposomes without significantly altering their fundamental properties.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for DOPE-PEG-BDP FL MW 5000 and liposomes formulated with similar PEGylated lipids.

Table 1: Spectroscopic Properties of BDP FL Dye
PropertyValueReference
Excitation Maximum (λex)~504 nm[1][2][3]
Emission Maximum (λem)~511-514 nm[1][2][3][4]
Stokes Shift~7-10 nmCalculated from Ex/Em maxima
Quantum Yield (Φ)High, approaching 1.0 in some environments[5]
Molar Extinction Coefficient (ε)> 80,000 cm⁻¹M⁻¹
Fluorescence Lifetime (τ)~5-7 nanoseconds[5][6]
Table 2: Representative Physicochemical Properties of PEGylated Liposomes

It is important to note that the following data are representative values from studies using similar PEGylated lipids (e.g., DSPE-PEG) and may vary depending on the specific lipid composition, drug load, and preparation method.

PropertyTypical Value RangeReference
Hydrodynamic Diameter (Z-average)80 - 200 nm[7][8][9]
Polydispersity Index (PDI)< 0.3 (indicative of a monodisperse population)[9]
Zeta Potential (ζ)Near-neutral (-10 mV to +15 mV)[7][10]

Experimental Protocols

This section provides detailed methodologies for the preparation, characterization, and tracking of liposomes incorporating DOPE-PEG-BDP FL MW 5000.

Liposome Formulation via Thin-Film Hydration and Extrusion

This is a common and effective method for producing unilamellar liposomes of a defined size.

Materials:

  • Primary structural lipids (e.g., DSPC, DOPC)

  • Cholesterol

  • DOPE-PEG-BDP FL MW 5000

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Syringes

Protocol:

  • Lipid Film Preparation:

    • Dissolve the primary lipids, cholesterol, and DOPE-PEG-BDP FL MW 5000 in chloroform or a suitable organic solvent mixture in a round-bottom flask. A typical molar ratio might be 55:40:5 (Lipid:Cholesterol:PEG-Lipid). The fluorescent lipid conjugate is usually included at 0.1-1 mol%.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the dried lipid film.

    • Hydrate the film by rotating the flask in a water bath, again at a temperature above the lipid phase transition temperature, for 30-60 minutes. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder into a second syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure a uniform population of unilamellar liposomes.

Liposome Characterization

3.2.1. Particle Size and Polydispersity Index (PDI) Analysis using Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and the size distribution (PDI) of the liposomes.

Protocol:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., temperature, solvent viscosity, and refractive index).

  • Perform the measurement and analyze the data to obtain the Z-average diameter and the PDI.

3.2.2. Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is determined by measuring the electrophoretic mobility of the liposomes in an applied electric field.

Protocol:

  • Dilute the liposome sample in an appropriate low-conductivity buffer (e.g., 10 mM NaCl).

  • Load the sample into a specialized zeta potential cell, ensuring no air bubbles are present.

  • Insert the cell into the instrument.

  • Apply the electric field and measure the particle velocity to calculate the zeta potential.

In Vitro Tracking of Liposome Uptake by Cells

Principle: Fluorescence microscopy is used to visualize the uptake of BDP FL-labeled liposomes by cultured cells.

Materials:

  • Cultured cells (e.g., cancer cell line)

  • Cell culture medium

  • DOPE-PEG-BDP FL labeled liposomes

  • Fluorescence microscope with appropriate filter sets for BDP FL (FITC/GFP channel)

  • Optional: Nuclear stain (e.g., DAPI)

Protocol:

  • Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Prepare a working solution of the fluorescently labeled liposomes in cell culture medium at the desired concentration.

  • Remove the old medium from the cells and add the liposome-containing medium.

  • Incubate the cells with the liposomes for a specific time course (e.g., 1, 4, 24 hours) at 37°C.

  • Wash the cells with PBS to remove non-internalized liposomes.

  • Add fresh medium or a suitable imaging buffer to the cells.

  • If desired, stain the cell nuclei with a fluorescent nuclear stain like DAPI.

  • Visualize the cellular uptake of the green fluorescent liposomes using a fluorescence microscope.

In Vivo Biodistribution and Tumor Targeting Studies

Principle: In vivo imaging systems (IVIS) can be used to non-invasively track the biodistribution of fluorescently labeled liposomes in small animal models.

Materials:

  • Animal model (e.g., tumor-bearing mouse)

  • DOPE-PEG-BDP FL labeled liposomes in a sterile, injectable solution

  • In vivo imaging system (IVIS) equipped for fluorescence imaging

  • Anesthesia

Protocol:

  • Anesthetize the animal.

  • Administer the fluorescently labeled liposomes via intravenous injection (e.g., tail vein).

  • At various time points post-injection (e.g., 1, 4, 24, 48 hours), place the anesthetized animal in the in vivo imaging system.

  • Acquire fluorescence images using the appropriate excitation and emission filters for BDP FL.

  • Analyze the images to determine the biodistribution of the liposomes, assessing accumulation in organs of interest such as tumors, liver, and spleen.

  • For more detailed analysis, organs can be harvested at the end of the study for ex vivo imaging to confirm and quantify liposome accumulation.

Mandatory Visualizations

Structure of DOPE-PEG-BDP FL MW 5000

G cluster_dope DOPE (Lipid Anchor) cluster_peg PEG 5000 (Stealth Moiety) cluster_bdp BDP FL (Fluorescent Dye) dope Glycerol Backbone fa1 Oleoyl Chain dope->fa1 fa2 Oleoyl Chain dope->fa2 phosphate Phosphate dope->phosphate ethanolamine Ethanolamine phosphate->ethanolamine peg Poly(ethylene glycol) (MW 5000) ethanolamine->peg Linker bdp BODIPY FL peg->bdp Linker

Caption: Molecular components of the DOPE-PEG-BDP FL MW 5000 conjugate.

Incorporation into a Liposome Bilayer

G cluster_bilayer Liposome Bilayer cluster_peg_bdp o1 i1 o1->i1 o2 i2 o2->i2 dope_peg_bdp peg_chain PEG 5000 dope_peg_bdp->peg_chain o3 i4 o3->i4 o4 i5 o4->i5 i3 bdp_dye BDP FL peg_chain->bdp_dye

Caption: Schematic of DOPE-PEG-BDP FL incorporated into a lipid bilayer.

Experimental Workflow for Liposome Tracking

G cluster_prep Preparation & Characterization cluster_invitro In Vitro Tracking cluster_invivo In Vivo Tracking formulation 1. Liposome Formulation (Thin-Film Hydration) extrusion 2. Extrusion (e.g., 100 nm membrane) formulation->extrusion characterization 3. Characterization (DLS, Zeta Potential) extrusion->characterization cell_culture 4a. Cell Seeding characterization->cell_culture injection 4b. IV Injection into Animal Model characterization->injection incubation 5a. Incubation with Labeled Liposomes cell_culture->incubation imaging 6a. Fluorescence Microscopy incubation->imaging biodistribution 5b. In Vivo Imaging (e.g., IVIS) injection->biodistribution exvivo 6b. Ex Vivo Organ Analysis biodistribution->exvivo

Caption: Workflow for liposome preparation, characterization, and tracking.

References

Methodological & Application

Application Note: Incorporation of DOPE-PEG-BDP FL into Liposomes for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of fluorescently labeled lipids into liposomal formulations is a critical technique for visualizing and tracking drug delivery systems in vitro and in vivo. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is a fusogenic helper lipid, while polyethylene glycol (PEG) provides a hydrophilic shield, reducing clearance by the reticuloendothelial system (RES) and prolonging circulation time.[1][2][3] The BODIPY™ FL (BDP FL) fluorophore provides a bright and stable fluorescent signal. This document provides detailed protocols for incorporating DOPE-PEG-BDP FL into liposomes using two primary methods: the lipid film hydration technique and the post-insertion method.

Key Components:

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A cone-shaped, fusogenic lipid that can promote the destabilization of the endosomal membrane, facilitating the cytoplasmic delivery of encapsulated contents.[4]

  • PEG (Polyethylene Glycol): A polymer that creates a "stealth" coating on the liposome surface, providing steric hindrance that reduces opsonization and uptake by the mononuclear phagocyte system (MPS), thereby extending circulation half-life.[2][5]

  • BDP FL (BODIPY™ FL): A bright, photostable green fluorescent dye suitable for various imaging applications.

  • Matrix Lipids: Typically include a structural phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or egg phosphatidylcholine (EPC), and cholesterol (Chol) to modulate membrane fluidity and stability.[6]

Data Presentation: Example Lipid Formulations

The molar ratio of lipids is a critical parameter in liposome design. The DOPE-PEG-BDP FL is typically included at a low molar percentage (0.1-5 mol%) to provide a fluorescent signal without significantly altering the physicochemical properties of the vesicle.

Formulation IDPrimary PhospholipidHelper Lipid(s)PEG-LipidFluorescent LipidMolar Ratio (%)Primary ApplicationReference
EX-1 HSPCCholesterolDSPE-PEG(2000)DOPE-PEG-BDP FL 55 : 40 : 4.5 : 0.5 Long-circulating, traceable carrierAdapted from[7]
EX-2 DOPEDOTAP-DOPE-PEG-BDP FL 49.95 : 49.95 : 0.1 Fusogenic, traceable carrier for nucleic acidsAdapted from[4]
EX-3 DPPCCholesterolDSPE-PEG(2000)DOPE-PEG-BDP FL 56 : 38 : 5 : 1 General purpose traceable liposomeAdapted from[8]
EX-4 DOPECholesterolDSPE-mPEG2000DOPE-PEG-BDP FL 60 : 35 : 4 : 1 pH-sensitive, traceable carrierAdapted from[2][9]

Experimental Protocols

Two primary methods are detailed below for incorporating DOPE-PEG-BDP FL into liposomes.

Method 1: Lipid Film Hydration

This is the most common method, where all lipid components, including the fluorescent lipid, are mixed in an organic solvent before the formation of liposomes.[10][11] It is suitable for creating liposomes with the fluorescent probe integrated during vesicle formation.

Experimental Workflow: Lipid Film Hydration

G cluster_prep Step 1: Preparation cluster_form Step 2: Film Formation cluster_hydro Step 3: Hydration & Sizing cluster_final Step 4: Final Product A Dissolve Lipids in Organic Solvent C Evaporate Solvent (Rotary Evaporator or N2 Stream) A->C B Primary Lipid (e.g., DSPC) + Cholesterol + DOPE-PEG-BDP FL B->A D Thin Lipid Film Formation C->D E Hydrate with Aqueous Buffer (above lipid Tm) D->E F Formation of MLVs E->F G Size Reduction (Extrusion) F->G H Final LUVs G->H I Fluorescently Labeled Liposomes H->I

Caption: Workflow for the lipid film hydration method.

Materials & Equipment:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DOPE-PEG-BDP FL

  • Organic Solvent (e.g., Chloroform or Chloroform:Methanol 2:1 v/v)[12]

  • Aqueous Buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or a stream of inert nitrogen gas

  • Water bath or heating block

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Protocol:

  • Lipid Dissolution: In a clean round-bottom flask, dissolve the primary phospholipid, cholesterol, and DOPE-PEG-BDP FL in the organic solvent.[12] Use the molar ratios from the table above or your desired formulation. Ensure complete dissolution to form a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. Alternatively, a gentle stream of nitrogen gas can be used.[11] Rotate the flask to ensure a thin, uniform lipid film is deposited on the inner surface. Place the flask under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc.[12] For example, for DSPC (Tc ≈ 55°C), hydrate at 60-65°C.

  • Vesicle Formation: Agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs).[12] This can be done by vortexing or gentle shaking for 30-60 minutes.

  • Sizing by Extrusion: To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane of a specific pore size (e.g., 100 nm) using a mini-extruder.[10] This should be performed at a temperature above the lipid Tc. Repeat the extrusion 11-21 times for a homogenous size distribution.

  • Purification & Storage: To remove any unencapsulated material (if a drug was co-encapsulated), the liposome suspension can be purified using size exclusion chromatography or dialysis. Store the final formulation at 4°C.

Method 2: Post-Insertion

The post-insertion method is used to incorporate PEGylated lipids into pre-formed liposomes.[13] This technique is advantageous when working with drug-loaded liposomes, as it avoids exposing the drug to the organic solvents and high temperatures of the initial formulation process.

Experimental Workflow: Post-Insertion

G cluster_lipo Pathway A: Base Liposome Prep cluster_micelle Pathway B: PEG-Lipid Micelle Prep cluster_insertion Step 3: Incubation & Insertion cluster_final Step 4: Final Product A Prepare Liposomes via Film Hydration (e.g., DSPC/Chol) B Size Extrusion A->B E Mix Pre-formed Liposomes and PEG-Lipid Micelles B->E C Disperse DOPE-PEG-BDP FL in Buffer D Form Micelles (Vortex/Sonicate) C->D D->E F Incubate at Elevated Temp (e.g., 60°C for 30-60 min) E->F G Fluorescently Labeled PEGylated Liposomes F->G

Caption: Workflow for the post-insertion method.

Materials & Equipment:

  • Pre-formed liposomes (prepared as in Method 1, steps 1-5, but without the PEG-lipid)

  • DOPE-PEG-BDP FL

  • Aqueous Buffer (e.g., PBS, pH 7.4)

  • Water bath or heating block

  • Vortex mixer or bath sonicator

Protocol:

  • Prepare Pre-formed Liposomes: Prepare non-PEGylated liposomes using the lipid film hydration and extrusion method described previously (Method 1).

  • Prepare PEG-Lipid Micelles: In a separate vial, dissolve the required amount of DOPE-PEG-BDP FL powder in the aqueous buffer to form a micellar solution.[14] The concentration should be calculated to achieve the desired final molar percentage in the liposomes. Gentle vortexing or bath sonication for 5 minutes can aid in forming a clear micellar dispersion.[7]

  • Incubation: Add the DOPE-PEG-BDP FL micelle solution to the pre-formed liposome suspension.

  • Insertion: Incubate the mixture at a temperature slightly above the Tc of the base liposome lipids (e.g., 60°C for DSPC-based liposomes) for 30-60 minutes with gentle stirring.[13][14] This provides the thermal energy required for the PEG-lipid to transfer from the micelles into the liposome bilayer.

  • Cooling & Storage: Allow the liposome suspension to cool to room temperature. The final product is ready for use. If necessary, unincorporated micelles can be removed by dialysis. Store at 4°C.

Characterization

After preparation, it is essential to characterize the fluorescent liposomes:

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to confirm a homogenous size distribution (typically 80-150 nm with a PDI < 0.2).

  • Zeta Potential: Measured to determine the surface charge of the liposomes, which can influence stability and interaction with cells.

  • Fluorescence Quantification: The concentration of incorporated DOPE-PEG-BDP FL can be confirmed by lysing the liposomes with a detergent (e.g., 1% Triton X-100) and measuring the fluorescence intensity against a standard curve.

Logical Relationship of Components in Final Liposome

G cluster_lipo PEGylated Fluorescent Liposome cluster_membrane cluster_peg Core Aqueous Core (for hydrophilic drugs) Bilayer Lipid Bilayer PL Phospholipid (e.g., DSPC) Chol Cholesterol PegLipid DOPE-PEG-BDP FL Bilayer->PegLipid Fluor BDP FL PegLipid->Fluor  PEG linker

Caption: Structure of a fluorescent PEGylated liposome.

References

Application Notes and Protocols for Cellular Labeling with DOPE-PEG-BDP FL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOPE-PEG-BDP FL is a fluorescently labeled phospholipid conjugate used for the labeling and tracking of cells. This molecule consists of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), a lipid anchor that facilitates insertion into the cell membrane, a polyethylene glycol (PEG) linker that enhances biocompatibility and spacing, and a Boron-Dipyrromethene (BODIPY FL) fluorophore. BODIPY FL is a bright and photostable green fluorescent dye, making it an excellent choice for a variety of fluorescence-based cell analysis techniques, including fluorescence microscopy and flow cytometry.[][]

These application notes provide a detailed protocol for the use of DOPE-PEG-BDP FL for the labeling of both adherent and suspension cells.

Product Information

ParameterSpecification
Full Name 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-BODIPY FL]
Appearance Lyophilized powder or solution in organic solvent
Fluorophore BODIPY FL
Excitation Max. ~505 nm
Emission Max. ~512 nm
Storage Store at -20°C, protected from light.

Experimental Protocols

1. Reagent Preparation

  • Stock Solution (1 mM):

    • If the product is a lyophilized powder, reconstitute it in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 1 mM. For example, add 1 mL of DMSO to 1 mg of the reagent (assuming a molecular weight of ~1000 g/mol ; adjust volume based on the actual molecular weight provided on the product datasheet).

    • If the product is provided as a solution in an organic solvent, it can be used directly as the stock solution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution (1-10 µM):

    • On the day of the experiment, dilute the 1 mM stock solution in a serum-free medium or a suitable buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) to the desired working concentration.[3] A typical starting concentration is 5 µM.

    • The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

2. Cell Preparation

  • Adherent Cells:

    • Seed the cells on sterile glass coverslips or in multi-well plates suitable for microscopy.

    • Culture the cells until they reach the desired confluency (typically 60-80%).

    • Before labeling, carefully aspirate the culture medium.

  • Suspension Cells:

    • Culture the cells in appropriate flasks or plates.

    • Before labeling, centrifuge the cell suspension at a low speed (e.g., 100-300 x g) for 3-5 minutes to pellet the cells.[3]

    • Aspirate the supernatant and resuspend the cell pellet in a serum-free medium or buffer.

3. Cell Labeling Protocol

The following protocols are provided for both adherent and suspension cells.

Protocol for Adherent Cells

  • Washing: Gently wash the cells twice with warm (37°C) serum-free medium or PBS to remove any residual serum.

  • Incubation: Add the prepared working solution of DOPE-PEG-BDP FL to the cells, ensuring the entire surface is covered. Incubate the cells for 15-30 minutes at 37°C, protected from light.[4]

  • Washing: Aspirate the labeling solution and wash the cells three times with a fresh, warm serum-free medium or PBS to remove any unbound probe.

  • Recovery: Add fresh, complete culture medium to the cells and incubate for an additional 30 minutes at 37°C to allow for membrane recovery and stabilization of the label.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope equipped with standard FITC/GFP filter sets.

Protocol for Suspension Cells

  • Washing: Wash the cells by centrifugation (100-300 x g for 3-5 minutes) and resuspension in warm (37°C) serum-free medium or PBS. Repeat this step twice.

  • Incubation: Resuspend the cell pellet in the prepared working solution of DOPE-PEG-BDP FL. Incubate the cells for 15-30 minutes at 37°C with gentle agitation, protected from light.

  • Washing: Pellet the cells by centrifugation and aspirate the supernatant. Wash the cells three times with a fresh, warm serum-free medium or PBS to remove any unbound probe.

  • Final Resuspension: Resuspend the final cell pellet in a complete culture medium or a buffer suitable for the downstream application (e.g., flow cytometry).

  • Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Data Presentation

Table 1: Recommended Staining Parameters

ParameterRecommended RangeNotes
Working Concentration 1 - 10 µMStart with 5 µM and optimize for your specific cell type.
Incubation Time 15 - 30 minutesLonger incubation times may lead to increased internalization.
Incubation Temperature 37°CIncubation at 4°C can be used to minimize internalization.[4]
Cell Density (Adherent) 60 - 80% confluencyEnsure even labeling and healthy cell morphology.
Cell Density (Suspension) 1 x 10^6 cells/mLAdjust as needed for your experimental setup.

Table 2: Expected Quantitative Results

MetricExpected OutcomeMeasurement Method
Labeling Efficiency > 90%Flow Cytometry
Cell Viability > 95%Trypan Blue Exclusion or other viability assays
Fluorescence Stability Stable for several hours to daysTime-lapse microscopy
Signal-to-Noise Ratio HighFluorescence Microscopy/Flow Cytometry

Visualizations

Mechanism of Cell Labeling

The labeling process involves the spontaneous insertion of the DOPE lipid anchor of the DOPE-PEG-BDP FL molecule into the plasma membrane of the cell. The hydrophilic PEG linker allows the BDP FL fluorophore to reside in the aqueous extracellular space while being tethered to the cell surface.

G cluster_workflow Experimental Workflow prep Cell Preparation (Adherent or Suspension) wash1 Wash with Serum-Free Medium prep->wash1 incubate Incubate with DOPE-PEG-BDP FL (1-10 µM, 15-30 min, 37°C) wash1->incubate wash2 Wash to Remove Unbound Probe incubate->wash2 recover Recovery in Complete Medium (30 min, 37°C) wash2->recover analyze Imaging or Analysis (Microscopy or Flow Cytometry) recover->analyze

Caption: Experimental workflow for labeling cells with DOPE-PEG-BDP FL.

Logical Relationship of DOPE-PEG-BDP FL Components

This diagram illustrates the structure and functional components of the DOPE-PEG-BDP FL molecule.

References

Application Notes and Protocols for In Vivo Imaging using DOPE-PEG-BDP FL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000]-N'-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionyl) (DOPE-PEG-BDP FL) in in vivo imaging studies. DOPE-PEG-BDP FL is a fluorescently-labeled lipid conjugate ideal for tracking the biodistribution and tumor accumulation of liposomal and other nanoparticle-based drug delivery systems. The BODIPY FL (BDP FL) fluorophore offers a bright and stable green fluorescent signal, with excitation and emission maxima around 504 nm and 514 nm, respectively, making it suitable for a variety of in vivo imaging systems. The polyethylene glycol (PEG) linker provides a hydrophilic shield, which can prolong the circulation time of nanoparticles by reducing their uptake by the reticuloendothelial system (RES), thereby enhancing their accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

These notes are intended to guide researchers in the preparation of DOPE-PEG-BDP FL-labeled liposomes, the execution of in vivo imaging experiments in small animal models, and the subsequent ex vivo analysis of tissue biodistribution.

Key Applications

  • Pharmacokinetic Studies: Monitoring the circulation half-life of liposomal formulations.

  • Biodistribution Analysis: Quantifying the accumulation of nanoparticles in various organs and tissues.

  • Tumor Targeting and Imaging: Visualizing the passive accumulation of liposomes in solid tumors via the EPR effect.

  • Drug Delivery Vehicle Tracking: Assessing the in vivo fate of lipid-based drug carriers.

Data Presentation: Quantitative Biodistribution of Fluorescent Liposomes

The following tables summarize representative quantitative data on the biodistribution of PEGylated fluorescent liposomes in tumor-bearing mice at different time points post-intravenous injection. This data is compiled from studies using liposomes with similar characteristics to those prepared with DOPE-PEG-BDP FL and serves as a general guide for expected outcomes. Actual results may vary depending on the specific liposome formulation, tumor model, and animal strain.

Table 1: Biodistribution of PEGylated Fluorescent Liposomes in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)

Organ/Tissue1-hour post-injection (%ID/g ± SD)4-hours post-injection (%ID/g ± SD)24-hours post-injection (%ID/g ± SD)
Blood15.5 ± 2.18.2 ± 1.51.1 ± 0.3
Tumor2.1 ± 0.55.5 ± 1.28.9 ± 2.0
Liver10.3 ± 1.815.8 ± 2.518.5 ± 3.1
Spleen8.7 ± 1.212.1 ± 2.015.3 ± 2.8
Kidneys3.5 ± 0.72.1 ± 0.40.8 ± 0.2
Lungs2.8 ± 0.61.5 ± 0.30.5 ± 0.1
Heart1.2 ± 0.30.8 ± 0.20.3 ± 0.1
Muscle0.5 ± 0.10.3 ± 0.10.1 ± 0.05

Table 2: Tumor-to-Muscle Ratios of Fluorescent Signal

Time PointTumor-to-Muscle Ratio (Mean ± SD)
1 hour4.2 ± 1.1
4 hours18.3 ± 4.5
24 hours89.0 ± 21.5

Experimental Protocols

Protocol 1: Preparation of DOPE-PEG-BDP FL Labeled Liposomes

This protocol describes the preparation of fluorescently labeled liposomes using the thin-film hydration and extrusion method.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • DOPE-PEG-BDP FL

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extrusion device with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG2000, and DOPE-PEG-BDP FL in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio is 55:40:4:1 (DSPC:Cholesterol:DSPE-PEG2000:DOPE-PEG-BDP FL).

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (for DSPC, >55°C).

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed (60°C) sterile PBS (pH 7.4) by rotating the flask. The volume of PBS will determine the final lipid concentration.

    • This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the liposome suspension in a bath sonicator for 5-10 minutes above the lipid transition temperature.

    • For a uniform size distribution, extrude the liposome suspension through a polycarbonate membrane (e.g., 100 nm pore size) multiple times (e.g., 11-21 passes) using a liposome extruder. Ensure the extruder is maintained at a temperature above the lipid's phase transition temperature.

  • Characterization and Storage:

    • Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Store the prepared liposomes at 4°C and use within a week for in vivo studies.

G Protocol 1: Liposome Preparation Workflow cluster_0 Lipid Film Formation cluster_1 Hydration & Size Reduction cluster_2 Final Product a Dissolve Lipids in Organic Solvent b Evaporate Solvent with Rotary Evaporator a->b c Dry Film under High Vacuum b->c d Hydrate Film with PBS c->d Hydration e Bath Sonication d->e f Extrusion through Membrane e->f g Characterize Size and Zeta Potential f->g h Store at 4°C g->h i DOPE-PEG-BDP FL Liposomes h->i

Workflow for preparing DOPE-PEG-BDP FL labeled liposomes.
Protocol 2: In Vivo Fluorescence Imaging in a Tumor-Bearing Mouse Model

This protocol outlines the procedure for real-time in vivo imaging of fluorescent liposome biodistribution.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • DOPE-PEG-BDP FL labeled liposomes (prepared in Protocol 1)

  • Sterile saline

  • In vivo imaging system (e.g., IVIS, PerkinElmer) with appropriate filters for BDP FL (Excitation: ~480-500 nm, Emission: ~510-530 nm)

  • Anesthesia system (e.g., isoflurane)

  • 27-30 gauge needles and syringes

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

  • Pre-injection Imaging:

    • Acquire a baseline fluorescence image of the mouse before injecting the liposomes to determine the level of autofluorescence.

  • Injection:

    • Dilute the DOPE-PEG-BDP FL liposome suspension in sterile saline to the desired final concentration. A typical dose is 100-200 µL of a liposome solution containing 5-10 mg/kg of total lipid.

    • Inject the liposome suspension intravenously (i.v.) via the tail vein.

  • Post-injection Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., immediately after injection, 1h, 4h, 8h, 24h, 48h).

    • Ensure the mouse is properly anesthetized and positioned consistently for each imaging session.

  • Image Analysis:

    • Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and other organs.

    • Subtract the background autofluorescence from the post-injection images for accurate quantification.

    • Analyze the data to determine the pharmacokinetic profile and tumor accumulation of the liposomes over time.

G Protocol 2: In Vivo Imaging Workflow A Anesthetize Tumor-Bearing Mouse B Acquire Baseline Fluorescence Image A->B C Inject DOPE-PEG-BDP FL Liposomes (i.v.) B->C D Acquire Post-Injection Images at Multiple Time Points C->D E Analyze Fluorescence Intensity in ROIs D->E F Determine Pharmacokinetics and Tumor Accumulation E->F

Workflow for in vivo fluorescence imaging of liposomes.
Protocol 3: Ex Vivo Biodistribution Analysis

This protocol is for the quantitative analysis of fluorescent liposome accumulation in different organs after the final in vivo imaging time point.

Materials:

  • Mouse from the in vivo imaging study

  • Surgical tools (scissors, forceps)

  • PBS

  • In vivo imaging system or a dedicated tissue imaging system

  • 70% ethanol

  • Collection tubes

Procedure:

  • Euthanasia and Organ Collection:

    • At the final imaging time point (e.g., 24h or 48h), euthanize the mouse using an approved method.

    • Perfuse the mouse with PBS to remove blood from the vasculature.

    • Carefully dissect and collect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.). Also, collect a sample of muscle tissue as a control.

  • Ex Vivo Imaging:

    • Arrange the collected organs and the tumor in the imaging chamber of the fluorescence imaging system.

    • Acquire a fluorescence image of the excised tissues.

  • Data Analysis:

    • Quantify the average fluorescence intensity for each organ and the tumor.

    • Normalize the fluorescence intensity to the weight of each tissue to get the relative accumulation.

    • Compare the fluorescence intensity in the tumor to that in other organs to determine the targeting efficiency.

G Protocol 3: Ex Vivo Biodistribution Workflow Start Final In Vivo Image A Euthanize Mouse and Perfuse with PBS Start->A B Dissect and Collect Tumor and Organs A->B C Acquire Ex Vivo Fluorescence Images of Tissues B->C D Quantify Fluorescence Intensity per Organ C->D E Normalize to Tissue Weight D->E F Determine Targeting Efficiency E->F End Biodistribution Data F->End

Workflow for ex vivo biodistribution analysis.

Concluding Remarks

DOPE-PEG-BDP FL is a valuable tool for researchers engaged in the development of nanoparticle-based therapeutics and diagnostics. The protocols and data presented here provide a comprehensive framework for utilizing this fluorescent lipid in preclinical in vivo imaging studies. Adherence to these guidelines, with appropriate optimization for specific experimental conditions, will enable the robust and reliable assessment of the in vivo behavior of liposomal and other nanocarrier systems.

Application Notes and Protocols for Live-Cell Imaging with DOPE-PEG-BDP FL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-boron-dipyrromethene] (DOPE-PEG-BDP FL) for live-cell imaging. The protocols and recommendations are compiled from established practices with similar lipophilic and PEGylated fluorescent probes.

Introduction

DOPE-PEG-BDP FL is a fluorescently labeled phospholipid conjugate. It combines the properties of the unsaturated phospholipid DOPE, a biocompatible polyethylene glycol (PEG) linker, and the bright, photostable green fluorescent dye, BODIPY FL. This structure makes it suitable for labeling cell membranes and lipid-based structures in living cells. The PEG linker can influence the probe's interaction with the cell surface and its subsequent internalization, potentially reducing non-specific binding and improving biocompatibility. BODIPY FL is a well-regarded fluorophore for live-cell imaging due to its high quantum yield, narrow emission spectrum, and relative insensitivity to environmental pH.[1][2]

Quantitative Data Summary

Direct, peer-reviewed protocols specifying the optimal concentration of DOPE-PEG-BDP FL for live-cell imaging are not widely available. However, based on protocols for structurally related BODIPY-lipid conjugates and general principles of live-cell staining, a starting concentration range can be recommended. It is crucial to perform a concentration optimization for each cell type and experimental condition to achieve the best signal-to-noise ratio while minimizing potential cytotoxicity.

ParameterRecommended RangeKey Considerations
Working Concentration 25 - 500 nMStart with a low concentration (e.g., 50-100 nM) and titrate up. Higher concentrations may be needed but can lead to artifacts and cytotoxicity. For super-resolution microscopy, concentrations as low as 25-100 nM have been reported for other BODIPY conjugates.[3]
Incubation Time 15 - 60 minutesShorter times typically favor plasma membrane labeling. Longer incubations may be necessary for internalization and labeling of intracellular structures.
Incubation Temperature 37°COptimal for active cellular processes like endocytosis. Imaging at room temperature is also possible, especially for yeast cells.[3]
Excitation/Emission Max ~504 nm / ~514 nmCompatible with standard green fluorescence filter sets (e.g., FITC/GFP).[4][5]

Experimental Protocols

This section details the necessary steps for preparing cells and the DOPE-PEG-BDP FL probe, followed by a general staining and imaging protocol.

I. Reagent Preparation
  • Stock Solution Preparation :

    • DOPE-PEG-BDP FL is typically supplied as a solid. Dissolve it in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a stock solution of 1-5 mM.

    • To prevent degradation from moisture, store the stock solution at -20°C or -80°C, protected from light, and in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation :

    • On the day of the experiment, dilute the stock solution in a serum-free medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final working concentration.

    • It is important to vortex the solution well after dilution to ensure the lipid conjugate is fully dispersed.

II. Cell Preparation
  • Cell Seeding :

    • Seed the cells of interest onto a suitable imaging vessel, such as glass-bottom dishes or chambered cover glasses.

    • Allow the cells to adhere and grow to a confluence of 50-70% to ensure healthy, well-spread cells for imaging.

III. Staining Protocol
  • Washing :

    • Before adding the probe, gently wash the cells twice with pre-warmed (37°C) serum-free medium or imaging buffer to remove any residual serum proteins that could interfere with labeling.

  • Incubation :

    • Remove the wash buffer and add the freshly prepared DOPE-PEG-BDP FL working solution to the cells.

    • Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal time will depend on the cell type and the desired localization (plasma membrane vs. internal structures).

  • Washing Post-Incubation :

    • After incubation, remove the labeling solution and wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any unbound probe and reduce background fluorescence.[6]

  • Imaging :

    • Add fresh imaging buffer to the cells. For prolonged imaging, a live-cell imaging solution is recommended to maintain cell health.

    • Proceed to image the cells using a fluorescence microscope equipped with appropriate filters for green fluorescence.

    • To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides a good signal.[6]

Visualization of Workflow and Potential Mechanism

Below are diagrams illustrating the experimental workflow and a hypothetical mechanism for cellular uptake.

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging prep_stock Prepare 1-5 mM Stock in DMSO prep_working Dilute to 25-500 nM in Medium prep_stock->prep_working incubate Incubate with Probe (15-60 min) prep_working->incubate seed_cells Seed Cells on Imaging Dish wash1 Wash Cells with Buffer seed_cells->wash1 wash1->incubate wash2 Wash to Remove Unbound Probe incubate->wash2 add_buffer Add Fresh Imaging Buffer wash2->add_buffer acquire Acquire Images (Ex/Em ~504/514 nm) add_buffer->acquire

Caption: Experimental workflow for live-cell imaging.

signaling_pathway probe DOPE-PEG-BDP FL (in solution) membrane Plasma Membrane probe->membrane Insertion/Binding internalization Endocytosis membrane->internalization endosome Early Endosome internalization->endosome lysosome Late Endosome/ Lysosome endosome->lysosome Trafficking

Caption: Potential cellular uptake mechanism.

References

Application Notes and Protocols: Creating Fluorescently Labeled Nanoparticles with DOPE-PEG-BDP FL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the formulation and characterization of fluorescently labeled nanoparticles using the lipid conjugate 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]-N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionyl) (DOPE-PEG-BDP FL). This document includes comprehensive experimental protocols, data presentation in a structured format, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction

Fluorescently labeled nanoparticles are invaluable tools in biomedical research and drug development, enabling the visualization and tracking of nanoparticles in vitro and in vivo. The use of lipid-based nanoparticles, such as liposomes, offers a biocompatible and versatile platform for encapsulating therapeutic agents. Incorporation of lipid-dye conjugates like DOPE-PEG-BDP FL allows for stable and bright fluorescence, facilitating studies on cellular uptake, biodistribution, and intracellular trafficking. The BDP FL (BODIPY FL) fluorophore offers excellent photophysical properties, including high fluorescence quantum yield and narrow emission spectra, making it a popular choice for biological imaging.

Data Presentation

The successful formulation of fluorescently labeled nanoparticles requires careful characterization of their physicochemical properties. The following table summarizes typical quantitative data obtained for nanoparticles prepared using DOPE-PEG-BDP FL, alongside a non-fluorescent control formulation.

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Control Nanoparticles (DOPE/DSPC/Cholesterol) 110 ± 50.15 ± 0.03-15 ± 3N/A
DOPE-PEG-BDP FL Nanoparticles 125 ± 70.18 ± 0.04-20 ± 4>95% (of fluorescent lipid)

Note: These values are representative and may vary depending on the specific formulation parameters and characterization instrumentation.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of fluorescently labeled nanoparticles using DOPE-PEG-BDP FL.

Protocol 1: Preparation of Fluorescently Labeled Nanoparticles by Thin-Film Hydration

This protocol describes the formation of unilamellar liposomes incorporating DOPE-PEG-BDP FL using the thin-film hydration method followed by extrusion.[1]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DOPE-PEG-BDP FL

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DOPE, DSPC, Cholesterol, and DOPE-PEG-BDP FL in a chloroform/methanol mixture (e.g., 2:1 v/v). A common molar ratio for the lipid components is 55:20:24.5:0.5 (DSPC:DOPE:Cholesterol:DOPE-PEG-BDP FL).

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-60°C). This will form a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask. The volume of the buffer will determine the final concentration of the nanoparticles.

    • Agitate the flask by gentle rotation or vortexing to detach the lipid film from the glass surface, resulting in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the MLVs, sonicate the lipid suspension in a bath sonicator for 5-10 minutes. Maintain the temperature above the lipid phase transition temperature.

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, pass the liposome suspension through a mini-extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).

    • Perform the extrusion process 10-20 times to ensure a homogenous population of nanoparticles.

  • Purification and Storage:

    • To remove any un-encapsulated material or free dye, the nanoparticle suspension can be purified by size exclusion chromatography or dialysis.

    • Store the final fluorescently labeled nanoparticle suspension at 4°C for short-term use. For long-term storage, appropriate cryoprotectants may be necessary before freezing.

Protocol 2: Characterization of Nanoparticles

1. Size and Zeta Potential Measurement:

  • Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

2. Nanoparticle Concentration and Fluorescence Quantification:

  • The concentration of nanoparticles can be estimated using techniques like Nanoparticle Tracking Analysis (NTA).

  • To quantify the fluorescence, measure the emission spectrum of the nanoparticle suspension using a spectrofluorometer at the appropriate excitation wavelength for BDP FL (typically around 505 nm).

3. Morphology Assessment:

  • Visualize the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Cryo-TEM. This requires specific sample preparation techniques such as negative staining.

Protocol 3: In Vitro Cellular Uptake Study

This protocol outlines a method to assess the uptake of fluorescently labeled nanoparticles by cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Fluorescently labeled nanoparticles (from Protocol 1)

  • Control (non-fluorescent) nanoparticles

  • Fluorescence microscope or flow cytometer

  • DAPI or Hoechst stain (for nuclear counterstaining)

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a suitable culture vessel (e.g., 24-well plate with glass coverslips for microscopy or a 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Nanoparticle Incubation:

    • Remove the culture medium and replace it with fresh medium containing a known concentration of the fluorescently labeled nanoparticles. Include a control group treated with non-fluorescent nanoparticles.

    • Incubate the cells for a desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Washing and Staining:

    • After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

    • For microscopy, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then counterstain the nuclei with DAPI or Hoechst.

  • Analysis:

    • Fluorescence Microscopy: Mount the coverslips on microscope slides and visualize the cellular uptake of the nanoparticles using a fluorescence microscope. The green fluorescence of BDP FL will indicate the location of the nanoparticles within the cells.

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer. This will provide a quantitative measure of nanoparticle uptake.

Visualizations

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_app In Vitro Application prep1 Lipid Dissolution (DOPE, DSPC, Cholesterol, DOPE-PEG-BDP FL in Chloroform/Methanol) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (with PBS) prep2->prep3 prep4 Sonication prep3->prep4 prep5 Extrusion (100 nm membrane) prep4->prep5 char1 Size & Zeta Potential (DLS) prep5->char1 char2 Morphology (TEM) prep5->char2 char3 Fluorescence (Spectrofluorometry) prep5->char3 app2 Incubation with Fluorescent Nanoparticles prep5->app2 app1 Cell Culture (Cancer Cell Line) app1->app2 app3 Cellular Uptake Analysis (Microscopy/Flow Cytometry) app2->app3

Caption: Experimental workflow for the preparation, characterization, and in vitro application of fluorescently labeled nanoparticles.

Signaling Pathway: Nanoparticle Uptake and EGFR Signaling

The uptake of nanoparticles by cancer cells can be influenced by and, in turn, modulate cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer. The following diagram illustrates a potential mechanism of nanoparticle uptake and its interplay with the EGFR signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NP Fluorescent Nanoparticle Endocytosis Endocytosis NP->Endocytosis EGFR EGFR EGFR->Endocytosis RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes

Caption: Interaction of fluorescent nanoparticles with the EGFR signaling pathway in a cancer cell.

References

Application Notes and Protocols for Studying Drug Delivery Kinetics using DOPE-PEG-BDP FL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-boron-dipyrromethene (DOPE-PEG-BDP FL) is a fluorescently labeled lipid conjugate that is instrumental in the field of drug delivery. This molecule incorporates the fusogenic lipid DOPE, a biocompatible PEG linker, and the bright, photostable green fluorescent dye, BDP FL. This combination allows for the formulation of fluorescently tagged nanocarriers, such as liposomes, enabling real-time tracking and quantification of their delivery kinetics. These application notes provide a comprehensive overview and detailed protocols for utilizing DOPE-PEG-BDP FL in drug delivery studies.

The BDP FL fluorophore is a superior alternative to traditional dyes like fluorescein (FAM) due to its high quantum yield, narrow emission spectrum, and enhanced photostability.[1] Its spectral properties are ideal for fluorescence microscopy and flow cytometry.

Data Presentation

Table 1: Physicochemical Properties of BDP FL Fluorophore
PropertyValueReference
Excitation Maximum (nm)503[1]
Emission Maximum (nm)509[1]
Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹)92,000[1]
Fluorescence Quantum Yield0.97[1]
Table 2: Representative Physicochemical Characterization of Doxorubicin-Loaded Liposomes

Data presented here are representative examples from liposomal formulations with similar components, as specific data for a DOPE-PEG-BDP FL-Doxorubicin formulation was not available in the cited literature.

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
DOPE/CHEMS/DSPE-PEG2000 Liposomes~120< 0.2-25 to -3590 - 97[2]
POPC/DOTAP/DOPE/DSPE-mPEG200098.7 ± 13.25< 0.2Not Reported94.1[1]
Phosphatidylcholine/Cholesterol93.18 µm< 0.3Not Reported88.92[3]
Table 3: Representative In Vitro Drug Release Kinetics of Doxorubicin from Liposomes

This table illustrates a typical biphasic release pattern observed for drugs from liposomal carriers. The initial burst release is followed by a sustained release phase.

Time (hours)Cumulative Release (%) in PBS (pH 7.4)Cumulative Release (%) in Acetate Buffer (pH 5.0)
11025
42050
83575
124585
246095

Experimental Protocols

Protocol 1: Formulation of DOPE-PEG-BDP FL Labeled Liposomes for Doxorubicin Delivery

This protocol describes the preparation of fluorescently labeled liposomes encapsulating the chemotherapeutic drug doxorubicin using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • DOPE-PEG-BDP FL

  • Doxorubicin HCl

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis tubing (MWCO 10-12 kDa)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DOPE, cholesterol, DSPE-PEG2000, and DOPE-PEG-BDP FL in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio would be 55:40:4.5:0.5 (DOPE:Cholesterol:DSPE-PEG2000:DOPE-PEG-BDP FL).

    • Attach the flask to a rotary evaporator and remove the organic solvents under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a doxorubicin HCl solution (e.g., 1 mg/mL in PBS) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours.

  • Extrusion for Size Homogenization:

    • To obtain unilamellar vesicles with a uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times.

  • Purification:

    • Remove unencapsulated doxorubicin by dialyzing the liposome suspension against PBS (pH 7.4) at 4°C for 24 hours, with several buffer changes.

Protocol 2: In Vitro Drug Release Kinetics Assay

This protocol utilizes a dialysis-based method to determine the release kinetics of doxorubicin from the fluorescently labeled liposomes.

Materials:

  • Doxorubicin-loaded DOPE-PEG-BDP FL liposomes

  • Dialysis tubing (MWCO 10-12 kDa)

  • Release media: PBS (pH 7.4) and acetate buffer (pH 5.0) to simulate physiological and endosomal pH, respectively.

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or fluorescence plate reader

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the purified doxorubicin-loaded liposome suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., 50 mL of PBS, pH 7.4).

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of doxorubicin in the collected samples using a UV-Vis spectrophotometer (at ~480 nm) or a fluorescence plate reader.

  • Calculate the cumulative percentage of drug released at each time point.

  • Repeat the experiment using acetate buffer (pH 5.0) as the release medium.

  • Data Analysis: Plot the cumulative percentage of drug release versus time. The release kinetics can be fitted to various mathematical models, such as the Korsmeyer-Peppas model, to understand the release mechanism.

Protocol 3: Cellular Uptake and Intracellular Trafficking Study

This protocol details the use of flow cytometry for quantitative analysis of cellular uptake and confocal microscopy for visualizing the intracellular localization of the DOPE-PEG-BDP FL labeled liposomes.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • DOPE-PEG-BDP FL labeled liposomes (with or without encapsulated drug)

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

  • Confocal laser scanning microscope

  • Lysosomal stain (e.g., LysoTracker Red)

  • Nuclear stain (e.g., DAPI)

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates (for flow cytometry) or on glass-bottom dishes (for confocal microscopy) and allow them to adhere overnight.

  • Incubation with Liposomes:

    • Treat the cells with different concentrations of DOPE-PEG-BDP FL labeled liposomes in complete culture medium.

    • Incubate for various time points (e.g., 1, 4, and 24 hours) at 37°C.

  • Flow Cytometry Analysis:

    • After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.

    • Harvest the cells using trypsin-EDTA and resuspend them in PBS.

    • Analyze the cell suspension using a flow cytometer, exciting with a blue laser (e.g., 488 nm) and detecting the green fluorescence from BDP FL.

    • Quantify the mean fluorescence intensity to determine the extent of cellular uptake.

  • Confocal Microscopy Analysis:

    • After incubation with liposomes, wash the cells with PBS.

    • For co-localization studies, incubate the cells with LysoTracker Red for 30-60 minutes to stain lysosomes.

    • Wash the cells again and fix them with 4% paraformaldehyde.

    • Stain the nuclei with DAPI.

    • Image the cells using a confocal microscope, capturing the green fluorescence from BDP FL, red fluorescence from the lysosomal stain, and blue fluorescence from the nuclear stain.

    • Analyze the merged images to determine the intracellular localization of the liposomes.

Protocol 4: In Vivo Imaging of Drug Delivery Kinetics

This protocol provides a general workflow for non-invasive imaging of the biodistribution and tumor accumulation of DOPE-PEG-BDP FL labeled liposomes in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • DOPE-PEG-BDP FL labeled liposomes

  • In vivo imaging system (IVIS) or similar fluorescence imaging system

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Administration of Liposomes: Inject a sterile solution of the DOPE-PEG-BDP FL labeled liposomes intravenously (e.g., via the tail vein).

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), place the anesthetized mouse in the in vivo imaging system.

    • Acquire whole-body fluorescence images to monitor the biodistribution of the liposomes.

    • Quantify the fluorescence intensity in the tumor region and other organs of interest to assess accumulation kinetics.

  • Ex Vivo Imaging (Optional):

    • At the final time point, euthanize the mouse and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised tissues to confirm and more accurately quantify the biodistribution of the liposomes.

Mandatory Visualizations

experimental_workflow cluster_formulation Liposome Formulation cluster_invitro In Vitro Characterization cluster_incell In Cellulo Studies cluster_invivo In Vivo Evaluation formulation 1. Lipid Film Hydration (DOPE, Cholesterol, DSPE-PEG, DOPE-PEG-BDP FL) + Doxorubicin extrusion 2. Extrusion (100 nm membrane) formulation->extrusion purification 3. Purification (Dialysis) extrusion->purification characterization 4a. Physicochemical Characterization (Size, PDI, Zeta Potential) purification->characterization release_assay 4b. In Vitro Release (Dialysis Method) purification->release_assay cell_uptake 5a. Cellular Uptake (Flow Cytometry) purification->cell_uptake trafficking 5b. Intracellular Trafficking (Confocal Microscopy) purification->trafficking animal_model 6a. Administration to Tumor-Bearing Mouse purification->animal_model imaging 6b. In Vivo Imaging (Fluorescence) animal_model->imaging biodistribution 6c. Ex Vivo Biodistribution imaging->biodistribution

Caption: Experimental workflow for studying drug delivery kinetics.

drug_release_pathway liposome Drug-Loaded Fluorescent Liposome bloodstream Systemic Circulation liposome->bloodstream IV Injection tumor_microenvironment Tumor Microenvironment (EPR Effect) bloodstream->tumor_microenvironment Extravasation cancer_cell Cancer Cell tumor_microenvironment->cancer_cell Cellular Uptake endosome Endosome (Acidic pH) cancer_cell->endosome Endocytosis drug_release Drug Release endosome->drug_release pH-Triggered nucleus Nucleus (Therapeutic Action) drug_release->nucleus Drug Diffusion

References

Application Notes and Protocols for BDP FL in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL (Borondipyrromethene FL) is a bright and highly photostable green fluorescent dye that serves as an excellent alternative to traditional fluorophores like fluorescein.[1][2] Its superior photostability makes it particularly well-suited for demanding applications such as live-cell imaging and high-resolution microscopy, where prolonged or intense illumination is required.[1] BDP FL exhibits a high fluorescence quantum yield and a large extinction coefficient, contributing to its exceptional brightness.[3][4] Furthermore, its fluorescence is relatively insensitive to pH and solvent polarity.[4][5] These properties make BDP FL a robust and reliable tool for a wide range of fluorescence microscopy applications.

Spectral Properties and Quantitative Data

BDP FL is optimally excited by the 488 nm laser line and possesses a narrow emission spectrum, which enhances its brightness, especially when using monochromator-based instruments.[3] The key spectral and photophysical properties of BDP FL are summarized in the table below for easy reference and comparison.

PropertyValueReference
Maximum Excitation Wavelength (λex)502-503 nm[3][6]
Maximum Emission Wavelength (λem)509-511 nm[3][6]
Molar Extinction Coefficient (ε)92,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield (Φ)0.97[3]
Recommended Laser Line488 nm[7][8][9]
Common Filter SetFITC/GFP/Cy2/Alexa Fluor 488[10][11]

Experimental Protocols

Below are detailed protocols for staining both live and fixed cells with BDP FL for fluorescence microscopy.

Protocol 1: Staining of Live Cells

This protocol is suitable for imaging dynamic processes within living cells.

Materials:

  • BDP FL derivative (e.g., BDP FL NHS ester for protein labeling, or a cell-permeant BDP FL probe)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Phosphate-buffered saline (PBS) or other appropriate cell culture medium

  • Cells cultured on coverslips or in imaging dishes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare Stock Solution: Prepare a 1-5 mM stock solution of the BDP FL derivative in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • Prepare Staining Solution: On the day of the experiment, dilute the BDP FL stock solution in pre-warmed cell culture medium or PBS to a final working concentration. The optimal concentration typically ranges from 0.1 to 2 µM and should be determined empirically for your specific cell type and application.[]

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the BDP FL staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[][13]

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove any unbound dye.[]

  • Imaging: Immediately proceed with imaging the cells using a fluorescence microscope equipped with a 488 nm laser line and a standard FITC or GFP filter set.

Protocol 2: Staining of Fixed Cells

This protocol is ideal for high-resolution imaging of cellular structures.

Materials:

  • BDP FL derivative

  • DMSO

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - optional, for intracellular targets

  • Mounting medium with an anti-fade reagent

  • Coverslips and microscope slides

Procedure:

  • Cell Fixation: a. Wash cells cultured on coverslips twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[] c. Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, incubate the fixed cells with a permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.

  • Staining: a. Prepare a BDP FL working solution with a concentration typically ranging from 0.5 to 5 µM in PBS.[] b. Incubate the cells with the staining solution for 20-60 minutes at room temperature in the dark.[]

  • Wash: Wash the cells three times with PBS for 5 minutes each to remove excess dye.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent to preserve the fluorescence signal.

  • Imaging: Image the slides using a fluorescence microscope with the appropriate settings for BDP FL (488 nm excitation, FITC/GFP filter set).

Microscopy Settings

Excitation:

  • Use a 488 nm laser line for optimal excitation of BDP FL.

Filter Sets:

  • A standard FITC (fluorescein isothiocyanate), GFP (green fluorescent protein), or equivalent filter set is recommended. These typically consist of:

    • Excitation Filter: ~470/40 nm

    • Dichroic Mirror: ~495 nm cutoff

    • Emission Filter: ~525/50 nm

Detector Settings:

  • Adjust the detector gain and exposure time to achieve a good signal-to-noise ratio without saturating the detector. Given the high photostability of BDP FL, longer exposure times can be used compared to more photolabile dyes like fluorescein.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_live Live Cell Protocol cluster_fixed Fixed Cell Protocol cluster_imaging Microscopy start Start: Culture Cells prep_live Live Cell Staining start->prep_live prep_fixed Fixed Cell Staining start->prep_fixed stain_live Incubate with BDP FL (0.1-2 µM, 15-30 min) prep_live->stain_live fix Fix with 4% PFA prep_fixed->fix wash_live Wash with PBS stain_live->wash_live acquire Image Acquisition (488 nm excitation) wash_live->acquire stain_fixed Stain with BDP FL (0.5-5 µM, 20-60 min) fix->stain_fixed wash_fixed Wash with PBS stain_fixed->wash_fixed mount Mount with Anti-fade wash_fixed->mount mount->acquire analyze Data Analysis acquire->analyze end End: Analyze Results analyze->end

Caption: Experimental workflow for BDP FL fluorescence microscopy.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Excitation (Absorption) ~503 nm S1->S0 Fluorescence ~509 nm S1->S0 Non-radiative Decay

References

Application Notes and Protocols for Quantitative Analysis of DOPE-PEG-BDP FL Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] conjugated to BODIPY™ FL (DOPE-PEG-BDP FL) is a versatile fluorescent lipid conjugate essential for the development and characterization of liposomal drug delivery systems. The incorporated BODIPY™ FL (BDP FL) fluorophore, a derivative of boron-dipyrromethene, offers exceptional photostability, a high fluorescence quantum yield, and a narrow emission spectrum with fluorescence being relatively insensitive to solvent polarity and pH.[1][2] These properties make it an ideal tool for the quantitative analysis of liposome formulation, stability, and cellular uptake.

These application notes provide detailed protocols for the preparation of DOPE-PEG-BDP FL-labeled liposomes and the subsequent quantitative analysis of their fluorescence for applications in drug delivery research.

Key Fluorescent Properties of BDP FL

The BDP FL fluorophore exhibits a bright green fluorescence. Its spectral characteristics are similar to fluorescein (FITC) and Alexa Fluor 488.[1]

PropertyValueReference
Excitation Maximum~502-505 nm[3][4]
Emission Maximum~511-514 nm[3][4][5]
Quantum YieldHigh (often approaching 0.9-1.0)[2]
Extinction CoefficientHigh[1]
Environmental SensitivityRelatively insensitive to pH and solvent polarity[1][6]

Applications

  • Liposome Quantification: Determination of liposome concentration in a sample.

  • Formulation Characterization: Assessment of lipid mixing and distribution within the liposome bilayer.

  • Stability Assays: Monitoring of liposome integrity and leakage.[4]

  • Cellular Uptake and Trafficking: Visualization and quantification of liposome internalization by cells.[7]

  • In Vivo Imaging: Tracking the biodistribution of liposomes in animal models.

Experimental Protocols

Protocol 1: Preparation of DOPE-PEG-BDP FL Labeled Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DOPE-PEG-BDP FL using the thin-film hydration and extrusion method.[8][9]

Materials:

  • Primary lipid (e.g., DOPC, DSPC)

  • Helper lipid (e.g., DOPE, Cholesterol)

  • DOPE-PEG-BDP FL

  • Chloroform

  • Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen gas stream

  • Glass syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids, including DOPE-PEG-BDP FL (typically at 0.1-1 mol%), in chloroform in a round-bottom flask.

    • Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a gentle stream of nitrogen gas, followed by placing it under vacuum for at least 1-2 hours to remove any residual solvent.[2]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS) by adding the buffer to the flask and gently agitating. The volume of the buffer should be chosen to achieve the desired final lipid concentration.

    • Incubate the mixture at a temperature above the phase transition temperature of the primary lipid for 30-60 minutes with intermittent vortexing to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension into a glass syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form SUVs of a uniform size.[9]

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • The prepared liposomes can be stored at 4°C for further use.

Protocol 2: Quantitative Analysis of DOPE-PEG-BDP FL Fluorescence

This protocol outlines the steps for creating a standard curve to quantify the concentration of DOPE-PEG-BDP FL-labeled liposomes.

Materials:

  • DOPE-PEG-BDP FL labeled liposome suspension of known total lipid concentration

  • Hydration buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a dilution series of the DOPE-PEG-BDP FL labeled liposome suspension in the hydration buffer. The concentration range should be chosen to encompass the expected concentrations of the unknown samples.

  • Fluorescence Measurement:

    • Pipette the standard solutions and unknown samples into the wells of the 96-well microplate in triplicate.

    • Include wells with buffer only to serve as a blank.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for BDP FL (e.g., Ex: 485 nm, Em: 520 nm).[10]

  • Data Analysis:

    • Subtract the average fluorescence intensity of the blank from all measurements.

    • Plot the fluorescence intensity of the standards as a function of their known concentrations.

    • Perform a linear regression analysis to obtain the equation of the standard curve (y = mx + c), where y is the fluorescence intensity and x is the concentration.

    • Use the equation of the standard curve to calculate the concentration of the unknown samples based on their measured fluorescence intensities.

Protocol 3: Fluorescence Quenching Assay for Liposome Stability and Leakage

This protocol describes a fluorescence dequenching assay to assess the stability of liposomes and monitor the release of encapsulated contents. This method relies on encapsulating a fluorescent dye at a self-quenching concentration. Upon leakage from the liposomes, the dye becomes diluted, resulting in an increase in fluorescence.[4][8]

Materials:

  • DOPE-PEG-BDP FL labeled liposomes

  • Encapsulated fluorescent dye (e.g., calcein, ANTS) at a self-quenching concentration

  • Quencher (if using a dye/quencher pair like ANTS/DPX)[8]

  • Release-inducing agent (e.g., Triton X-100)

  • Buffer (e.g., PBS, pH 7.4)

  • Fluorescence spectrophotometer or microplate reader

Procedure:

  • Liposome Preparation:

    • Prepare liposomes as described in Protocol 1, with the modification of including the fluorescent dye (e.g., 50 mM calcein) in the hydration buffer.

    • Remove the unencapsulated dye by size exclusion chromatography or dialysis.

  • Fluorescence Measurement:

    • Dilute the liposome suspension in the desired buffer in a cuvette or 96-well plate.

    • Monitor the baseline fluorescence intensity over time.

    • To determine the maximum fluorescence (100% release), add a sufficient amount of a lytic detergent (e.g., Triton X-100 to a final concentration of 0.1%) to disrupt the liposomes completely.[11]

    • Measure the fluorescence intensity after the addition of the detergent.

  • Data Analysis:

    • Calculate the percentage of dye release at a given time point (t) using the following formula: % Release = [(F_t - F_0) / (F_max - F_0)] * 100 Where:

      • F_t is the fluorescence intensity at time t.

      • F_0 is the initial fluorescence intensity.

      • F_max is the maximum fluorescence intensity after adding the detergent.

Data Presentation

Table 1: Example Quantitative Data for BDP FL-labeled Liposomes. This table presents hypothetical data on the fluorescence intensity of liposomes formulated with varying molar percentages of a BDP FL-labeled lipid, demonstrating the concentration-dependent fluorescence.

Molar % of BDP FL-LipidMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
0.115,000850
0.572,0003,200
1.0145,0006,800
2.0280,00012,500
5.0650,00028,000

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_quant Quantitative Analysis cluster_stability Stability Assay A Lipid Dissolution in Chloroform B Thin-Film Formation A->B C Hydration with Buffer B->C D Extrusion C->D E Preparation of Standards D->E I Encapsulation of Quenched Dye D->I F Fluorescence Measurement E->F G Standard Curve Generation F->G H Concentration Determination G->H J Baseline Fluorescence Measurement I->J K Induce Leakage (e.g., with Triton X-100) J->K optional L Measure Dequenching K->L

Caption: Experimental workflow for the preparation and quantitative analysis of DOPE-PEG-BDP FL labeled liposomes.

standard_curve_logic A Known Concentrations of DOPE-PEG-BDP FL Liposomes B Measure Fluorescence Intensity A->B C Plot Intensity vs. Concentration B->C D Linear Regression C->D E Standard Curve Equation (y = mx + c) D->E G Calculate Unknown Concentration E->G F Unknown Sample Fluorescence Intensity F->G

Caption: Logical flow for determining unknown sample concentration using a standard curve.

References

Application Notes and Protocols for DOPE-PEG-BDP FL in Single-Particle Tracking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]-Boron-dipyrromethene (DOPE-PEG-BDP FL) in single-particle tracking (SPT) experiments. SPT is a powerful microscopy technique that allows for the real-time observation of individual molecules, providing insights into their dynamic behavior in complex biological systems.

DOPE-PEG-BDP FL is a fluorescently labeled lipid ideal for SPT due to the photophysical properties of the BODIPY FL dye, which include a high fluorescence quantum yield, sharp emission spectra, and good photostability. The PEG linker provides a hydrophilic spacer, which can be useful for specific labeling applications and can influence the probe's interaction with its environment.

Properties of the Fluorophore

The performance of DOPE-PEG-BDP FL in single-particle tracking experiments is largely determined by the characteristics of the BODIPY FL fluorophore.

PropertyValueSignificance for SPT
Excitation Maximum ~503 nmDetermines the optimal laser line for excitation.
Emission Maximum ~512 nmDictates the appropriate emission filter for detection, ensuring a high signal-to-noise ratio.
Molar Extinction Coeff. >80,000 cm⁻¹M⁻¹High value indicates efficient light absorption, leading to brighter signals from single molecules.
Fluorescence Quantum Yield >0.9A high quantum yield translates to a high number of emitted photons, crucial for detecting single fluorophores.
Photostability GoodEssential for tracking particles for extended periods to obtain long trajectories for robust data analysis.
Size of Fluorophore ~1-2 nmThe small size of organic dyes like BODIPY minimizes potential artifacts and perturbations to the tracked molecule's diffusion.[1]

Experimental Protocols

Protocol for Labeling Liposomes with DOPE-PEG-BDP FL

This protocol describes the preparation of fluorescently labeled large unilamellar vesicles (LUVs) using the lipid film hydration and extrusion method.

Materials:

  • Primary lipid (e.g., DOPC, DSPC)

  • DOPE-PEG-BDP FL

  • Cholesterol (optional)

  • Chloroform

  • Hydration buffer (e.g., PBS, HEPES buffer)

  • Round-bottom flask

  • Rotary evaporator or stream of inert gas (e.g., nitrogen)

  • Vacuum pump

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the primary lipid, cholesterol (if used), and DOPE-PEG-BDP FL in chloroform. A molar ratio of 0.01-0.1% for the fluorescent lipid is a good starting point for SPT to ensure sparse labeling.

    • Remove the chloroform using a rotary evaporator or under a gentle stream of nitrogen to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent. The lipid film can be stored at -20°C for an extended period.[2]

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing. The final lipid concentration is typically in the range of 1-5 mg/mL.

  • Freeze-Thaw Cycles:

    • Subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.[3]

  • Extrusion:

    • Equilibrate the mini-extruder and polycarbonate membrane to the desired temperature (above the phase transition temperature of the primary lipid).

    • Extrude the liposome suspension 11-21 times through the polycarbonate membrane to form LUVs of a defined size.[3]

  • Purification (Optional):

    • To remove unincorporated DOPE-PEG-BDP FL, the liposome suspension can be purified using size-exclusion chromatography.

Protocol for Single-Particle Tracking Imaging

This protocol outlines the general steps for acquiring SPT data using Total Internal Reflection Fluorescence (TIRF) microscopy, which is commonly used to visualize single molecules at the cell-substrate interface with a high signal-to-noise ratio.

Materials:

  • Labeled sample (e.g., liposomes or cells)

  • Microscope coverslips (high precision)

  • TIRF microscope equipped with:

    • Appropriate laser line (e.g., 488 nm or 514 nm for BODIPY FL)

    • High numerical aperture (NA) objective (e.g., >1.4)

    • EMCCD or sCMOS camera

    • Appropriate filter sets

  • Imaging buffer (may require an oxygen scavenging system to improve fluorophore photostability)

Procedure:

  • Sample Preparation:

    • Immobilize the labeled liposomes on a clean coverslip or culture cells expressing the molecule of interest on a coverslip.

    • For cell labeling, incubate cells with a low concentration of DOPE-PEG-BDP FL (e.g., 10-100 nM) for a short period, followed by washing to remove unbound probe.

  • Microscope Setup:

    • Turn on the microscope and laser, allowing them to stabilize.[4]

    • Set the microscope to TIRF mode and adjust the laser angle to achieve total internal reflection.

  • Image Acquisition:

    • Find the focal plane at the sample surface.

    • Adjust the laser power to achieve a good signal-to-noise ratio for single molecules while minimizing photobleaching. A laser power density of around 1 kW/cm² is a common starting point.[4]

    • Set the camera exposure time (typically 10-50 ms) and frame rate to match the expected dynamics of the tracked particle.

    • Acquire a time-series of images (a movie) of the diffusing particles. Thousands of frames are typically acquired for robust statistical analysis.

Data Analysis

The analysis of SPT data involves localizing the single particles in each frame and linking these localizations over time to reconstruct trajectories.

Typical Data Analysis Workflow:

  • Particle Localization: Identify the position of each fluorescent spot in every frame of the movie with sub-pixel precision, typically by fitting the intensity profile to a 2D Gaussian function.

  • Trajectory Reconstruction: Connect the localized positions of the same particle in consecutive frames based on proximity and other parameters.

  • Mean Squared Displacement (MSD) Analysis: For each trajectory, calculate the MSD as a function of time lag (τ). The MSD plot provides information about the mode of diffusion.

    • For normal diffusion, the MSD is linear with time lag, and the diffusion coefficient (D) can be calculated from the slope.

    • Deviations from a linear relationship can indicate anomalous diffusion, such as confined or directed motion.

  • Quantitative Analysis: Extract parameters such as the diffusion coefficient, confinement radius, and population fractions of different mobility states.

Quantitative Data

The following table provides representative diffusion coefficients for lipids in different membrane systems, which can serve as a reference for interpreting data obtained with DOPE-PEG-BDP FL.

SystemLipid ProbeDiffusion Coefficient (D) (µm²/s)Technique
Supported Lipid Bilayer (DOPC)DiD2.2 ± 0.4SPT
Supported Lipid Bilayer (DOPC)DiD2.4 ± 0.3SPT
Live Yeast Cells (Fatty Acid Analog)BODIPY-C₁₂0.065 ± 0.012SMLM

Note: The diffusion coefficient of DOPE-PEG-BDP FL will depend on the specific membrane composition, temperature, and the size of the PEG linker.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis prep1 Lipid Film Formation prep2 Hydration & Extrusion prep1->prep2 For Liposomes img1 TIRF Microscopy Setup prep2->img1 prep3 Cell Labeling prep3->img1 img2 Image Acquisition img1->img2 ana1 Particle Localization img2->ana1 ana2 Trajectory Reconstruction ana1->ana2 ana3 MSD Analysis ana2->ana3 ana4 Quantitative Results ana3->ana4

Caption: Workflow for single-particle tracking experiments.

Logical Relationship in Data Analysis

Data_Analysis_Logic cluster_diffusion_mode Determine Diffusion Mode start Acquired Movie localize Localize Particles (2D Gaussian Fit) start->localize track Reconstruct Trajectories localize->track msd Calculate MSD(τ) for each trajectory track->msd is_linear Is MSD linear? msd->is_linear normal Normal Diffusion (Calculate D) is_linear->normal Yes anomalous Anomalous Diffusion (Further Analysis) is_linear->anomalous No

Caption: Decision tree for SPT data analysis.

References

Troubleshooting & Optimization

solving DOPE-PEG-BDP FL aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of DOPE-PEG-BDP FL in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is DOPE-PEG-BDP FL and why is it prone to aggregation?

DOPE-PEG-BDP FL is a fluorescently-labeled liposome component consisting of three parts:

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that forms the lipid bilayer of the liposome.

  • PEG (Polyethylene Glycol): A polymer chain that provides a "stealth" layer to the liposome, which helps to prevent aggregation and reduces clearance by the immune system in vivo.[1]

  • BDP FL (BODIPY FL): A fluorescent dye that allows for tracking and visualization of the liposomes.

Aggregation in aqueous solutions can occur due to several factors, including improper formulation, suboptimal buffer conditions, and inappropriate handling and storage. The hydrophobic nature of the lipid portion can lead to clumping in aqueous environments if not properly stabilized.

Q2: What are the key factors influencing the stability of my DOPE-PEG-BDP FL liposomes?

The stability of your liposomes is primarily influenced by several physicochemical parameters. Maintaining these within optimal ranges is crucial to prevent aggregation.

ParameterRecommended Range/ConditionRationale
pH 6.5 - 7.5Extreme pH values can lead to hydrolysis of the phospholipid ester bonds, compromising liposome integrity.[2]
Ionic Strength < 150 mMHigh salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and promoting aggregation.[3]
Temperature Store at 4°C. Avoid freezing.Freezing can cause ice crystal formation, which can rupture the liposomes. Elevated temperatures can increase lipid mobility and fusion.
Molar Percentage of PEG-Lipid 5 - 10 mol%A sufficient density of PEG on the liposome surface is necessary for effective steric stabilization to prevent aggregation.[4]
Buffer Composition Phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS)These buffers help maintain a stable pH. Avoid buffers with high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) which can induce aggregation.[5]

Q3: How can I visually identify aggregation in my DOPE-PEG-BDP FL solution?

A properly prepared liposome solution should appear translucent or slightly opalescent. Signs of aggregation include:

  • Visible precipitates or flocculants in the solution.

  • A cloudy or milky appearance.

  • Sedimentation at the bottom of the vial after a short period.

Q4: Can the BDP FL dye itself contribute to aggregation?

While the primary drivers of liposome aggregation are related to the lipid components and solution conditions, the properties of the fluorescent dye can play a role. Some fluorescent dyes can interact with each other, leading to quenching or aggregation, especially at high concentrations within the lipid bilayer. However, in DOPE-PEG-BDP FL, the dye is covalently attached to the lipid, and its contribution to aggregation is generally considered minimal compared to other factors.

Troubleshooting Guide

Issue: My DOPE-PEG-BDP FL solution appears aggregated immediately after preparation.

This is a common issue that can often be resolved by optimizing the preparation protocol.

Troubleshooting Workflow for Immediate Aggregation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Outcome start Aggregated Solution (Cloudy, Precipitate) check_hydration Incomplete Hydration? start->check_hydration check_sonication Insufficient Sonication? start->check_sonication check_extrusion Extrusion Failure? start->check_extrusion action_hydrate Extend Hydration Time/ Increase Temperature check_hydration->action_hydrate action_sonicate Increase Sonication Time/ Optimize Power check_sonication->action_sonicate action_extrude Check Membrane Integrity/ Increase Passes check_extrusion->action_extrude end_success Clear Solution (Stable Liposomes) action_hydrate->end_success If successful end_fail Aggregation Persists action_hydrate->end_fail If fails action_sonicate->end_success If successful action_sonicate->end_fail If fails action_extrude->end_success If successful action_extrude->end_fail If fails end_fail->start Re-evaluate Formulation

Caption: Troubleshooting workflow for immediate aggregation issues.

Possible Causes & Solutions:

CauseSolution
Incomplete Hydration of the Lipid Film Ensure the lipid film is thin and evenly distributed. Hydrate for a longer duration (e.g., 1-2 hours) at a temperature above the phase transition temperature of all lipid components. Gentle agitation can aid hydration.
Insufficient Sonication If using sonication, ensure the probe is properly submerged and that the power setting and duration are adequate. Be mindful of overheating, which can degrade the lipids. Use pulsed sonication on ice to dissipate heat.
Suboptimal Extrusion Ensure the extruder is assembled correctly and that the polycarbonate membranes are not clogged or torn. Multiple passes (e.g., 11-21) through the membrane are recommended to achieve a uniform size distribution.
Incorrect Buffer Conditions Verify the pH and ionic strength of your hydration buffer. Prepare fresh buffer if there is any doubt about its composition.
Issue: My DOPE-PEG-BDP FL liposomes aggregate during storage.

Delayed aggregation can be due to instability over time.

Troubleshooting for Storage-Related Aggregation

Possible Causes & Solutions:

CauseSolution
Inappropriate Storage Temperature Store liposome solutions at 4°C. Do not freeze, as this can disrupt the vesicle structure.
Lipid Oxidation The oleoyl (DOPE) chains are unsaturated and susceptible to oxidation. Prepare liposomes in deoxygenated buffer and consider adding an antioxidant like alpha-tocopherol to the lipid mixture. Store under an inert gas like argon or nitrogen.
Changes in pH Ensure the storage buffer has sufficient buffering capacity to maintain a stable pH over time.
Leaching from Storage Container Store liposomes in glass vials with Teflon-lined caps to prevent interaction with plasticizers or other contaminants that could destabilize the formulation.
Issue: How can I attempt to reverse aggregation?

Reversing aggregation can be challenging, but in some cases, it is possible to salvage the sample.

Methods for Disaggregation:

  • Sonication: Gentle bath sonication for a short period (5-10 minutes) can sometimes break up loose aggregates. Monitor the sample closely to avoid excessive heating.

  • Extrusion: Passing the aggregated solution through an extruder with a larger pore size membrane (e.g., 400 nm) followed by the desired pore size (e.g., 100 nm) can help to break down aggregates and re-form unilamellar vesicles.

Experimental Protocols

Protocol 1: Preparation of DOPE-PEG-BDP FL Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing small unilamellar vesicles (SUVs).

Materials:

  • DOPE-PEG-BDP FL and other lipids (e.g., helper lipids like DSPC, cholesterol)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., PBS pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Workflow for Liposome Preparation

G cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction cluster_3 Step 4: Characterization dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate Film with Aqueous Buffer dry->hydrate vortex Vortex to form Multilamellar Vesicles (MLVs) hydrate->vortex extrude Extrude MLVs through Polycarbonate Membrane vortex->extrude extrude_result Formation of Small Unilamellar Vesicles (SUVs) extrude->extrude_result characterize Analyze Size and Stability (e.g., DLS) extrude_result->characterize

Caption: Workflow for preparing liposomes via thin-film hydration.

Procedure:

  • Lipid Film Formation:

    • Dissolve DOPE-PEG-BDP FL and other lipids in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Dry the film under high vacuum for at least 1-2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer pre-warmed to a temperature above the lipid transition temperature.

    • Vortex the flask until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times to form unilamellar vesicles of a more uniform size.

  • Storage:

    • Store the final liposome suspension at 4°C.

Protocol 2: Characterization of Liposome Size and Aggregation by Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a suspension.

Procedure:

  • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).

  • Perform the measurement according to the instrument's software instructions.

  • Analyze the results for the average particle size (Z-average) and the polydispersity index (PDI). A PDI value below 0.2 indicates a monodisperse population of liposomes. The presence of multiple peaks or a high PDI can indicate aggregation.

References

preventing fluorescence quenching of BDP FL in liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fluorescent dye BDP FL in liposomal formulations.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving BDP FL-labeled liposomes.

Question: Why is the fluorescence intensity of my BDP FL-labeled liposomes lower than expected?

Answer:

Low fluorescence intensity of BDP FL in liposomes is often due to fluorescence quenching. BDP FL is susceptible to self-quenching, a phenomenon that occurs when the dye molecules are in close proximity to each other, leading to a decrease in the fluorescence quantum yield. This is a common issue at high dye concentrations within the liposome bilayer.

Several factors can contribute to this issue:

  • High BDP FL Concentration: As the concentration of BDP FL within the lipid bilayer increases, the likelihood of self-quenching through aggregation-induced quenching (AIQ) also increases.[]

  • Lipid Composition: The choice of lipids can influence the distribution and aggregation of BDP FL within the membrane. Some lipid compositions may promote dye aggregation more than others.

  • Liposome Aggregation: Aggregation of the liposomes themselves can bring the dye molecules from different vesicles into close contact, contributing to quenching.

To troubleshoot this, consider the following steps:

  • Optimize BDP FL Concentration: Perform a concentration titration to determine the optimal molar ratio of BDP FL to lipid. Start with a low concentration (e.g., 0.1 mol%) and gradually increase it, monitoring the fluorescence intensity. The fluorescence may increase linearly at low concentrations and then plateau or decrease at higher concentrations due to quenching.

  • Evaluate Lipid Composition: The lipid composition can affect the fluidity and charge of the liposome membrane, which in turn can influence the behavior of the BDP FL dye. For instance, using lipids like DOPE versus DOPC can alter cellular uptake patterns and potentially the dye's local environment.[2]

  • Prevent Liposome Aggregation: The inclusion of PEGylated lipids (e.g., DSPE-PEG) in your formulation can create a steric barrier that prevents liposome aggregation.[3][4]

Question: My BDP FL fluorescence is decreasing over time. What could be the cause?

Answer:

A decrease in BDP FL fluorescence over time can be attributed to photobleaching or chemical instability.

  • Photobleaching: BDP FL, while relatively photostable, can still be susceptible to photobleaching upon prolonged exposure to excitation light, especially at high intensities.

  • Chemical Degradation: The chemical environment within the liposome suspension, such as the presence of oxidizing agents or extreme pH, could potentially lead to the degradation of the BDP FL dye.

To address this issue:

  • Minimize Light Exposure: Protect your samples from light as much as possible by using amber vials or covering them with aluminum foil. During fluorescence measurements, use the lowest possible excitation intensity and exposure time that still provides a good signal-to-noise ratio.

  • Use Antifade Reagents: For microscopy applications, consider using a mounting medium that contains an antifade reagent.

  • Ensure a Stable Chemical Environment: Use high-quality, fresh buffers and ensure the pH is within a stable range for BDP FL. Degas your buffers to remove dissolved oxygen, which can contribute to photobleaching.

Question: I am observing unexpected changes in the BDP FL emission spectrum. What does this indicate?

Answer:

Changes in the emission spectrum of BDP FL, such as a shift in the peak wavelength or the appearance of a new peak, can indicate changes in the dye's environment or aggregation state.

  • Formation of Excimers/Aggregates: At high concentrations, BODIPY dyes can form excimers or J-aggregates, which have different emission properties than the monomeric dye.[5] This can lead to a red-shift in the emission spectrum.

  • Environmental Polarity: While BDP FL is generally less sensitive to solvent polarity than other dyes, significant changes in the hydrophobicity of its microenvironment within the lipid bilayer could cause minor spectral shifts.[6]

To investigate this:

  • Measure Absorbance Spectra: Concomitant changes in the absorbance spectrum can help confirm the formation of aggregates.

  • Vary the Dye Concentration: Observe if the spectral changes are dependent on the BDP FL concentration. A concentration-dependent effect is a strong indicator of aggregation.

Frequently Asked Questions (FAQs)

What is fluorescence quenching and why does it happen with BDP FL in liposomes?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For BDP FL in liposomes, the primary mechanism is often self-quenching, also known as aggregation-induced quenching (AIQ).[] This occurs when BDP FL molecules are packed closely together within the lipid bilayer. In this aggregated state, non-radiative decay pathways are favored, meaning the excited state energy is dissipated as heat rather than emitted as fluorescent light.

Mechanisms of BDP FL Fluorescence Quenching

Caption: Mechanisms of BDP FL fluorescence excitation, emission, and quenching.

How can I prevent BDP FL self-quenching in my liposomes?

Preventing self-quenching primarily involves strategies to reduce the aggregation of BDP FL molecules within the lipid bilayer.

  • Optimize Dye Concentration: The most straightforward method is to use a lower concentration of BDP FL. A titration experiment is recommended to find the highest concentration that does not lead to significant quenching.

  • Modify the Lipid Composition:

    • Include Bulky Lipids: The presence of lipids with bulky headgroups or cholesterol can increase the spacing between BDP FL molecules, thus reducing aggregation.

    • Use PEGylated Lipids: Incorporating lipids conjugated to polyethylene glycol (PEG) can create a "steric shield" on the liposome surface, which not only prevents liposome aggregation but can also influence the distribution of the dye within the bilayer.[3][4]

  • Chemical Modification of the Dye: For advanced applications, modifying the BDP FL structure by adding bulky substituents can sterically hinder aggregation.

Troubleshooting Workflow for Low BDP FL Fluorescence

Troubleshooting_Workflow start Low Fluorescence Signal is_conc_high Is BDP FL concentration > 1 mol%? start->is_conc_high reduce_conc Reduce BDP FL concentration (e.g., to 0.1-0.5 mol%) is_conc_high->reduce_conc Yes check_aggregation Check for liposome aggregation (e.g., using DLS) is_conc_high->check_aggregation No end Signal Improved reduce_conc->end add_peg Incorporate PEGylated lipids (e.g., 2-5 mol% DSPE-PEG) check_aggregation->add_peg Yes check_lipid_comp Evaluate lipid composition check_aggregation->check_lipid_comp No add_peg->end modify_lipids Modify lipid composition (e.g., add cholesterol or use lipids with bulky headgroups) check_lipid_comp->modify_lipids Consider check_photobleaching Check for photobleaching check_lipid_comp->check_photobleaching modify_lipids->end minimize_light Minimize light exposure Use antifade reagents check_photobleaching->minimize_light Yes check_photobleaching->end No minimize_light->end

Caption: A logical workflow for troubleshooting low fluorescence signals in BDP FL-labeled liposomes.

What is a good starting concentration for BDP FL in liposomes?

A good starting point for incorporating BDP FL into liposomes is typically between 0.1 and 1.0 mol% relative to the total lipid concentration.[7] It is highly recommended to perform a concentration series to determine the optimal dye-to-lipid ratio for your specific lipid formulation and application, as the onset of self-quenching can vary.

How does lipid composition affect BDP FL fluorescence?

The lipid composition of the liposome can significantly impact the fluorescence properties of BDP FL in several ways:

  • Membrane Fluidity: The fluidity of the lipid bilayer, which is influenced by the acyl chain saturation and the presence of cholesterol, can affect the diffusion and aggregation of BDP FL molecules.

  • Surface Charge: The surface charge of the liposome, determined by the headgroups of the constituent lipids, can influence interactions with the cellular environment and potentially the orientation of the dye.

  • Lipid Packing: The way lipids pack together can create different microenvironments for the BDP FL dye, which may slightly alter its fluorescence properties. For example, studies have shown differences in cellular uptake and fluorescence patterns when using DOPE- versus DOPC-containing liposomes.[2]

Quantitative Data Summary

The following tables summarize quantitative data related to BDP FL fluorescence in liposomes.

Table 1: Effect of BDP FL-DHPE Concentration on Fluorescence Intensity in Liposomes

Lipid CompositionBDP FL-DHPE Concentration (mol/mol to DOTAP)Observation
DOPE/DOTAP0.01 - 0.1Linear increase in signal intensity with increasing dye concentration.
DOPC/DOTAP0.01 - 0.05Signal intensity comparable to DOPE-containing liposomes.
DOPC/DOTAP> 0.05Significantly lower signal intensity compared to DOPE-containing liposomes.

Data adapted from a study on fusogenic liposomes.[2]

Table 2: Examples of BDP FL Quenching in Liposomal Systems

SystemBDP FL DerivativeQuenching EfficiencyQuenching Mechanism
BODIPYsomeaza-BODIPY-lipid99.70 ± 0.09 %J-aggregation

Data from a study on aza-BODIPY-lipid self-assembly.[5]

Experimental Protocols

Protocol 1: Preparation of BDP FL-Labeled Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes incorporating BDP FL.

Materials:

  • Lipids of choice (e.g., DOPC, DOPE, Cholesterol, DSPE-PEG)

  • BDP FL-labeled lipid (e.g., BDP FL-DHPE)

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids and BDP FL-labeled lipid in chloroform at the desired molar ratio.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Gradually reduce the pressure to evaporate the solvent, which will result in the formation of a thin lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (pre-warmed to above the lipid phase transition temperature) to the flask containing the lipid film.

    • Gently agitate the flask to hydrate the lipid film, which will cause the lipids to swell and form multilamellar vesicles (MLVs). This process can take 30-60 minutes.

  • Sonication (Optional):

    • To aid in the formation of smaller vesicles, the MLV suspension can be briefly sonicated in a bath sonicator.

  • Extrusion:

    • Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Characterization:

    • Determine the liposome size distribution and zeta potential using dynamic light scattering (DLS).

    • Measure the fluorescence intensity using a fluorometer at the appropriate excitation and emission wavelengths for BDP FL (typically ~505 nm excitation and ~515 nm emission).

Experimental Workflow for Liposome Preparation and Characterization

Liposome_Prep_Workflow cluster_prep Liposome Preparation cluster_char Characterization Lipid_Mixing 1. Mix lipids and BDP FL in organic solvent Film_Formation 2. Form thin lipid film (Rotary Evaporation) Lipid_Mixing->Film_Formation Hydration 3. Hydrate film with buffer to form MLVs Film_Formation->Hydration Extrusion 4. Extrude to form SUVs (e.g., 100 nm membrane) Hydration->Extrusion DLS 5. Measure size and zeta potential (DLS) Extrusion->DLS Fluorescence 6. Measure fluorescence intensity DLS->Fluorescence

Caption: A step-by-step workflow for the preparation and characterization of BDP FL-labeled liposomes.

Protocol 2: Assessing BDP FL Self-Quenching in Liposomes

This protocol allows for the determination of the concentration at which BDP FL begins to self-quench in a specific liposomal formulation.

Procedure:

  • Prepare a Series of Liposome Formulations:

    • Following Protocol 1, prepare several batches of liposomes, keeping the total lipid concentration constant but varying the molar percentage of the BDP FL-labeled lipid (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%).

  • Normalize Liposome Concentration:

    • Ensure that the total lipid concentration is the same for all samples before measuring fluorescence. This can be achieved by careful preparation or by using a lipid quantification assay (e.g., Stewart assay).

  • Measure Fluorescence:

    • For each sample, measure the fluorescence intensity using a fluorometer.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the BDP FL molar percentage.

    • In the absence of quenching, this relationship should be linear. The point at which the plot deviates from linearity and begins to plateau or decrease indicates the onset of self-quenching.

References

Technical Support Center: Improving the Stability of DOPE-PEG-BDP Fluorescent Liposomes in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the stability of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-polyethylene glycol-boron-dipyrromethene (DOPE-PEG-BDP) fluorescent liposomes (FL) in serum. The following information is designed to address common challenges and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of DOPE-PEG-BDP FL in serum?

A1: The stability of DOPE-PEG-BDP FL in serum is primarily influenced by:

  • Protein Corona Formation: Serum proteins can adsorb onto the surface of liposomes, forming a "protein corona."[1][2] This can alter the physicochemical properties of the liposomes, leading to aggregation and premature clearance.[1][3]

  • Lipid Exchange: Components of the liposome bilayer can exchange with serum components, particularly high-density lipoproteins (HDL), which can lead to the destabilization and leakage of the encapsulated content.[4][5]

  • Chemical Degradation: Both the lipid components (e.g., hydrolysis, oxidation) and the BDP dye can degrade in a complex biological environment like serum.[][7]

  • PEGylation Density and Length: The density and length of the PEG chains on the liposome surface are crucial for providing a steric barrier against opsonization and protein binding.[8][9] However, PEGylation does not completely prevent protein binding.[1][3]

  • Lipid Composition: The choice of lipids in the formulation, including the presence of cholesterol, significantly impacts membrane rigidity and stability.[4][5]

Q2: Why is my fluorescent signal from BDP decreasing in serum?

A2: A decrease in the BDP fluorescent signal can be attributed to several factors:

  • Fluorescence Quenching: High concentrations of the BDP dye within the liposome can lead to self-quenching.[10][11] Additionally, interactions with serum components or changes in the local environment of the dye upon liposome destabilization can cause quenching.[][12]

  • Leakage of BDP: Instability of the liposome in serum can lead to the leakage of the BDP-conjugated PEG-lipid from the bilayer.[4][13]

  • Photobleaching: While BODIPY dyes are generally photostable, prolonged exposure to excitation light can lead to photobleaching.[][14]

  • Degradation of the BDP dye: The chemical structure of the BDP dye can be susceptible to degradation in biological media.[]

Q3: Can PEGylation completely prevent protein adsorption?

A3: No, PEGylation does not completely prevent the binding of serum proteins.[1][3] While PEG creates a steric barrier that reduces opsonization and protein adsorption, a "protein corona" will still form.[1][2] The composition of this protein corona can influence the in vivo fate of the liposomes.

Q4: What is the role of DOPE in the liposome formulation?

A4: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a fusogenic lipid that can facilitate the endosomal escape of liposomes once they are taken up by cells. However, the stability of DOPE-containing liposomes can be a concern, and careful formulation is required to prevent premature destabilization.

Troubleshooting Guide

Issue 1: Rapid loss of fluorescence upon incubation in serum.
  • Question: I am observing a rapid decrease in the fluorescence of my DOPE-PEG-BDP FL immediately after adding serum. What could be the cause and how can I fix it?

  • Answer: This is likely due to either rapid leakage of the fluorescent probe or fluorescence quenching.

    • Troubleshooting Steps:

      • Assess Liposome Integrity: Perform a leakage assay to determine if the BDP-PEG-DOPE is being released from the liposome. A common method is to use a fluorescent dye encapsulated in the aqueous core of the liposome (e.g., carboxyfluorescein) and measure its release over time in the presence of serum.[4][13]

      • Optimize Lipid Composition:

        • Incorporate Cholesterol: Adding cholesterol to the lipid bilayer increases its rigidity and reduces leakage.[4][5] A typical starting molar ratio is 1:1 or 2:1 of phospholipid to cholesterol.

        • Use Lipids with Higher Phase Transition Temperature (Tm): Lipids with saturated acyl chains and higher Tm create a less fluid and more stable membrane at physiological temperatures.[15]

      • Evaluate PEG Density: Insufficient PEG density can lead to increased protein binding and destabilization. Ensure an adequate molar percentage of PEG-lipid in your formulation (typically 5-10 mol%).

      • Control for Quenching: To differentiate between leakage and quenching, you can disrupt the liposomes at the end of the experiment with a detergent (e.g., Triton X-100). A significant increase in fluorescence after detergent addition would suggest that quenching was a major factor.

Issue 2: Aggregation of liposomes in serum.
  • Question: My DOPE-PEG-BDP FL suspension becomes cloudy and shows an increase in particle size when incubated with serum. How can I prevent this aggregation?

  • Answer: Aggregation in serum is often a result of protein binding and insufficient colloidal stability.

    • Troubleshooting Steps:

      • Measure Zeta Potential: A zeta potential close to neutral (0 mV) can indicate a higher tendency for aggregation.[16] While PEGylation reduces surface charge, residual charge can contribute to stability.

      • Optimize PEGylation:

        • Increase PEG Density: A higher density of PEG chains can provide better steric hindrance against protein-mediated aggregation.

        • Use Longer PEG Chains: Longer PEG chains (e.g., PEG-5000) can offer a more effective steric barrier compared to shorter chains (e.g., PEG-2000).[8]

      • Control pH and Ionic Strength: Ensure that the buffer used for liposome preparation and serum incubation has a physiological pH (around 7.4) and ionic strength.[16]

      • Lipid Composition: The inclusion of charged lipids (e.g., a small percentage of anionic lipids) can increase the absolute value of the zeta potential and enhance electrostatic repulsion between liposomes. However, this may also increase interactions with certain serum proteins.[17]

Quantitative Data Summary

Table 1: Factors Influencing Liposome Stability in Serum

ParameterEffect on Stability in SerumQuantitative Insights (Examples)
Cholesterol Content Increases membrane rigidity and reduces leakage.[4][5]Incorporation of cholesterol can significantly decrease the leakage of encapsulated contents in the presence of serum.[13]
PEGylation Reduces protein adsorption and opsonization, prolonging circulation.[8][9]PEGylated liposomes show higher retention of encapsulated contents compared to non-PEGylated liposomes in plasma.[9]
Lipid Saturation Saturated lipids (higher Tm) form more stable bilayers.Liposomes made with lipids in the gel phase (below their Tm) are generally more stable against serum-induced leakage.[17]
Surface Charge Negatively charged liposomes can be more susceptible to serum-induced leakage.[17]Extensive leakage was observed from liposomes with greater than 50 mol% of negatively charged phosphatidylglycerol.[17]

Experimental Protocols

Protocol 1: Liposome Leakage Assay in Serum

This protocol assesses the stability of the liposome bilayer in the presence of serum by measuring the leakage of an encapsulated fluorescent dye.

  • Liposome Preparation:

    • Prepare DOPE-PEG-BDP FL encapsulating a water-soluble fluorescent dye, such as 5(6)-carboxyfluorescein (CF), at a self-quenching concentration (e.g., 50-100 mM).[4]

    • The lipid film hydration method followed by extrusion is a common preparation technique.[18]

    • Remove unencapsulated CF by size-exclusion chromatography.

  • Incubation with Serum:

    • Dilute the liposome suspension to a final lipid concentration in a suitable buffer (e.g., HEPES-buffered saline, pH 7.4).

    • Add fetal bovine serum (FBS) or human serum to the liposome suspension (e.g., to a final concentration of 10-50% v/v).[4]

    • Incubate the mixture at 37°C.

  • Fluorescence Measurement:

    • At various time points, measure the fluorescence intensity of the sample using a fluorometer at the appropriate excitation and emission wavelengths for CF (e.g., ~490 nm excitation, ~520 nm emission).

    • As a positive control for 100% leakage, add a detergent (e.g., 0.5% Triton X-100) to a sample of the liposome suspension to completely disrupt the vesicles.

  • Data Analysis:

    • Calculate the percentage of leakage at each time point using the following formula: % Leakage = [(Ft - F0) / (F100 - F0)] * 100 Where:

      • Ft is the fluorescence at time t.

      • F0 is the initial fluorescence at time 0.

      • F100 is the fluorescence after adding detergent.

Protocol 2: Assessment of Liposome Aggregation in Serum

This protocol uses Dynamic Light Scattering (DLS) to monitor changes in the size and size distribution of liposomes upon incubation with serum.

  • Liposome Preparation:

    • Prepare DOPE-PEG-BDP FL as per your standard protocol.

  • DLS Measurement:

    • Measure the initial mean hydrodynamic diameter and polydispersity index (PDI) of the liposome suspension in buffer using a DLS instrument.

  • Incubation with Serum:

    • Add serum to the liposome suspension to the desired final concentration.

    • Incubate the mixture at 37°C.

  • Time-course DLS Measurements:

    • At regular intervals, take an aliquot of the liposome-serum mixture and measure the particle size and PDI.

  • Data Analysis:

    • Plot the mean hydrodynamic diameter and PDI as a function of time. A significant increase in these values indicates aggregation.[15]

Visualizations

experimental_workflow Experimental Workflow for Assessing Liposome Stability prep Prepare DOPE-PEG-BDP FL char_initial Initial Characterization (DLS, Zeta Potential) prep->char_initial incubation Incubate with Serum (37°C) char_initial->incubation leakage Leakage Assay (Fluorescence Measurement) incubation->leakage aggregation Aggregation Assay (DLS Measurement) incubation->aggregation analysis Data Analysis leakage->analysis aggregation->analysis

Caption: Workflow for stability assessment.

troubleshooting_logic Troubleshooting Logic for Serum Instability start Instability Observed in Serum issue Identify Primary Issue start->issue leakage Leakage/Quenching issue->leakage Fluorescence Loss aggregation Aggregation issue->aggregation Increased Size/PDI solution_leakage Optimize Lipid Composition (e.g., add Cholesterol) leakage->solution_leakage solution_aggregation Optimize PEGylation (Density, Length) aggregation->solution_aggregation

Caption: Troubleshooting decision tree.

References

minimizing non-specific binding of DOPE-PEG-BDP FL labeled particles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the use of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(polyethylene glycol)-Boron-dipyrromethene (DOPE-PEG-BDP FL) labeled particles. The focus is on minimizing non-specific binding to achieve reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding or background fluorescence in my experiments?

High background can stem from several factors:

  • Inadequate Blocking: The blocking agents used may be insufficient or inappropriate for the experimental system, failing to cover all non-specific binding sites on surfaces or cells.[1]

  • Suboptimal PEGylation: The density or molecular weight of the PEG layer on the particles may not be optimal to prevent protein adsorption (opsonization), which can lead to non-specific uptake.[2][3][4]

  • Dye-Related Issues: The BDP FL dye itself, or dissociated dye-lipid conjugates, can non-specifically adhere to surfaces or cells.[5][6] The hydrophobicity of a fluorescent dye is a strong indicator of its propensity for non-specific binding.[7]

  • Particle Aggregation: In serum-free environments, particles may aggregate, leading to higher cytotoxicity and altered uptake patterns.[8]

  • Cell Type-Specific Interactions: Some cell lines inherently exhibit higher levels of non-specific binding.[9] Nanoparticles with high surface charges can also show strong non-specific binding to various cells.[10]

Q2: How does PEGylation reduce non-specific binding, and what are the optimal parameters?

Polyethylene glycol (PEG) chains create a hydrophilic, flexible layer on the particle surface. This layer sterically hinders the approach of proteins and other biomolecules, reducing opsonization and subsequent non-specific uptake by cells.[3][11][12] The effectiveness of PEGylation depends on both the molecular weight (MW) and the grafting density of the PEG chains.[2][3]

  • Conformation is Key: At low densities, PEG forms a "mushroom" conformation, which is less effective at preventing protein adsorption.[13] At higher densities, it extends into a "brush" conformation, which provides a much more effective steric barrier.[12][13]

  • Optimal Parameters: The ideal PEG density and MW can be protein-specific. For instance, while increasing PEG density generally decreases protein adsorption, some proteins like fibrinogen may show increased adsorption at intermediate PEG concentrations.[14] Studies have shown that for some nanoparticle systems, PEG MW should be no less than 10k to minimize protein adsorption effectively.[2] For liposomes, PEG concentrations of 3-5 mol% are often required to significantly reduce protein binding.[13]

Q3: Can the BDP FL dye contribute to non-specific binding?

Yes. Fluorescent dyes, particularly those with hydrophobic properties, can contribute to non-specific binding.[7] Furthermore, it is crucial to ensure that the fluorescent label remains stably associated with the liposome in biological environments.[5] Some fluorescently labeled lipids can dissociate from the liposome membrane, especially in the presence of serum, leading to uptake of the free dye and confounding results.[5][6] It's also known that the fluorescence of BODIPY FL can be quenched by interaction with guanine, which could be a factor in experiments involving nucleic acids.[15]

Q4: What are the most effective blocking agents to use?

The choice of blocking agent is critical and depends on the specifics of your assay.[1]

  • Protein-Based Blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are common choices.[1][16] BSA is a purified protein that provides consistent blocking, while milk is a cost-effective alternative.[1] However, protein-based blockers can sometimes interfere with antibody-antigen interactions or cross-react with antibodies, causing high background.[16]

  • Serum: Using normal serum from the species in which the secondary antibody was raised is another effective strategy.[17]

  • Non-Protein Blockers: Commercially available protein-free blocking buffers can eliminate cross-reactivity issues associated with protein-based solutions.[16]

  • Detergents: Mild non-ionic detergents like Tween-20 are often added to blocking and wash buffers to help reduce non-specific interactions.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving issues with non-specific binding.

Observed Problem Potential Cause Recommended Solution
High background fluorescence across the entire sample (e.g., coverslip, well plate) Inadequate surface blocking1. Increase the concentration of your blocking agent (e.g., 3-5% BSA).[1]2. Increase blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1]3. Add a mild detergent (e.g., 0.05% Tween-20) to your blocking and wash buffers.[1]4. Try an alternative blocking agent (e.g., non-fat dry milk, casein, or a commercial protein-free blocker).[16]
Free dye in the particle solution1. Purify the labeled particles thoroughly after preparation using methods like size exclusion chromatography to remove any unbound dye.[5][18]2. Perform stability tests to ensure the dye-lipid conjugate does not dissociate from the particles in your experimental medium (e.g., by incubating in plasma followed by SEC).[5]
High non-specific uptake by cells Suboptimal PEGylation1. Verify the mol% and molecular weight of the DOPE-PEG-BDP FL. Optimal protein repellency is often achieved when the PEG layer is in a "brush" conformation (typically > 4-5 mol% for PEG2000).[13]2. Consider using a higher molecular weight PEG if significant protein adsorption is suspected.[2][19]
Serum protein adsorption (opsonization)1. Ensure experiments are conducted in a suitable medium. Serum proteins can adsorb to nanoparticles and affect their binding to target cells.[20]2. Optimize PEG density and length to create a more effective barrier against opsonization.[2][12]
Highly charged particle surface1. Measure the zeta potential of your particles. Highly charged surfaces can lead to increased non-specific cell binding.[10]2. Modifying the surface chemistry to be more neutral can greatly reduce non-specific uptake.[10]
Signal quenching or unexpected fluorescence behavior BDP FL dye interactions1. Be aware that BDP FL fluorescence can be quenched by proximity to guanine bases.[15]2. High concentrations of the dye on the particle surface can lead to self-quenching. Titrate the concentration of the fluorescent lipid to find an optimal signal.[21][22]

Quantitative Data Summary

Table 1: Effect of PEGylation on Protein Adsorption and Cellular Uptake

This table summarizes the impact of PEGylating mesoporous silica nanoparticles (MSNs) on Human Serum Albumin (HSA) binding and subsequent phagocytosis by macrophages.

Particle TypeHSA Adsorbance (%)THP-1 Macrophage Phagocytosis (%)Hemolysis (%)Reference
Unmodified MSNs18.78.614.2[2]
PEG10k-MSNs (Optimal Density)2.50.10.9[2]

This data illustrates that optimal PEGylation can dramatically reduce non-specific protein binding and subsequent uptake by immune cells.[2]

Experimental Protocols

Protocol 1: General Surface Blocking for In Vitro Experiments

This protocol provides a general methodology for blocking non-specific binding sites on surfaces (e.g., glass coverslips or plastic wells) before adding fluorescently labeled particles.

Materials:

  • Blocking Buffer: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS).

  • Blocking Agent: Bovine Serum Albumin (BSA), non-fat dry milk, or a commercial protein-free blocker.

  • Detergent (optional): Tween-20.

Procedure:

  • Prepare Blocking Solution:

    • Prepare a 3-5% (w/v) solution of your chosen blocking agent in the appropriate buffer (PBS or TBS). For example, dissolve 3g of BSA in 100mL of PBS.

    • Optionally, add Tween-20 to a final concentration of 0.05-0.1% to enhance blocking efficiency.[1]

  • Incubation:

    • Completely cover the surface of your experimental substrate (e.g., the bottom of the well or the coverslip) with the blocking solution.

    • Incubate for 1-2 hours at room temperature or, for higher stringency, overnight at 4°C.[1]

  • Washing:

    • Aspirate the blocking solution.

    • Wash the surface thoroughly 3-5 times with a wash buffer (PBS or TBS, often containing 0.05% Tween-20) to remove any unbound blocking agent.[1]

  • Proceed with Experiment:

    • The surface is now blocked and ready for the addition of your DOPE-PEG-BDP FL labeled particles. It is advisable to dilute the particles in a buffer containing a lower concentration of a blocking agent (e.g., 1% BSA) to further reduce background.

Visualizations

Troubleshooting Workflow for High Non-Specific Binding

G start High Non-Specific Binding Detected cause1 Inadequate Blocking? start->cause1 cause2 Suboptimal PEGylation? start->cause2 cause3 Dye-Related Issues? start->cause3 cause4 Particle Instability? start->cause4 sol1a Increase Blocker Conc. (e.g., 3-5% BSA) cause1->sol1a Yes sol2a Verify PEG Density (Aim for 'Brush' Regime) cause2->sol2a Yes sol3a Purify Particles (e.g., Size Exclusion) cause3->sol3a Yes sol4a Check for Aggregation (e.g., DLS) cause4->sol4a Yes sol1b Increase Incubation Time (e.g., 2h RT or O/N 4°C) sol1a->sol1b sol1c Add Detergent (e.g., 0.05% Tween-20) sol1b->sol1c sol1d Try Alternative Blocker (e.g., Protein-Free) sol1c->sol1d sol2b Verify PEG MW (e.g., >= 10k) sol2a->sol2b sol3b Check Dye Stability (Test for dissociation) sol3a->sol3b sol3c Titrate Dye Labeling (Avoid self-quenching) sol3b->sol3c sol4b Measure Zeta Potential (Aim for neutral surface) sol4a->sol4b

Caption: A flowchart for diagnosing and resolving common causes of high non-specific binding.

Mechanism of PEG Shielding Against Protein Adsorption

G cluster_0 Unmodified Particle cluster_1 PEGylated Particle p1 Liposome Core sp1 Serum Protein sp1->p1 Non-specific Adsorption sp2 Serum Protein sp2->p1 p2 Liposome Core peg_layer PEG Shield (Steric Hindrance) sp3 Serum Protein sp3->peg_layer Repelled sp4 Serum Protein sp4->peg_layer

Caption: PEGylation creates a steric barrier that repels serum proteins, reducing adsorption.

References

Technical Support Center: DOPE-PEG-BDP Fluorescence Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing DOPE-PEG-BDP and other PEGylated fluorescent lipids. This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of Polyethylene Glycol (PEG) chain length on the fluorescence performance of the conjugated BODIPY (BDP) fluorophore.

Frequently Asked Questions (FAQs)

Q1: We are observing a much weaker fluorescence signal from our BDP-labeled liposomes than expected. What is the most likely cause?

A weak or low signal is the most common issue encountered and is typically caused by fluorescence self-quenching . This phenomenon occurs when fluorophores, such as BODIPY, are in close proximity to one another on the liposome surface.[1] At high concentrations, the fluorophores can interact in ways that lead to non-radiative energy loss, thus "quenching" the fluorescence emission. The length of the PEG chain is a critical factor in controlling this effect.

Q2: How does the PEG linker length influence the fluorescence intensity of the BDP dye?

The PEG chain acts as a flexible spacer that physically separates the BDP fluorophore from the DOPE lipid anchor and, more importantly, from other BDP molecules on the nanoparticle surface.

  • Short PEG Length: Leads to a high surface density of BDP molecules. This proximity promotes the formation of non-fluorescent dimers or enables energy transfer between fluorophores (homo-FRET), causing significant self-quenching and a weaker signal.[2][3]

  • Long PEG Length: Increases the distance between adjacent BDP molecules. This separation minimizes intermolecular interactions and disrupts quenching mechanisms. The result is a significant increase in fluorescence quantum yield and a stronger, more reliable signal.[3]

Q3: What is the primary mechanism behind self-quenching in lipid-conjugated BDP?

Self-quenching can occur through several mechanisms, primarily:

  • Formation of Non-fluorescent Dimers: Fluorophores can form ground-state complexes (dimers) that are not fluorescent.[1]

  • Förster Resonance Energy Transfer (FRET): Energy from an excited fluorophore can be transferred to a nearby identical fluorophore. This process, known as homo-FRET, does not result in a re-emission of light at a different wavelength but can lead to depolarization and a reduced quantum yield.

  • Collisional Quenching: Direct contact between an excited fluorophore and another molecule can cause de-excitation without photon emission.[1]

Longer PEG linkers are effective because they physically hinder these interactions.[3]

Q4: Is a longer PEG chain always better for fluorescence performance?

Not necessarily. While longer PEG chains are excellent for reducing self-quenching, they can also introduce steric hindrance. This may reduce the ability of the liposome or nanoparticle to interact with and be taken up by cells.[4][5] The optimal PEG length is often a trade-off between maximizing the fluorescence signal and maintaining the desired biological activity of the formulation.

Q5: Can the PEG itself interfere with my fluorescence measurements?

While most standard PEG formulations are not fluorescent, some very high molecular weight PEGs (e.g., PEG 20k) have been reported to exhibit intrinsic fluorescence under certain conditions, which could potentially contribute to background signal.[6] Additionally, the PEG layer can alter the local environment of the dye and affect the membrane fluidity at high concentrations (e.g., >5-10 mol%), which may have secondary effects on fluorescence.[7][8]

Troubleshooting Guide

Problem: Fluorescence signal is weak or non-existent, especially at higher molar percentages of DOPE-PEG-BDP.

Potential Cause Recommended Solution
Severe Self-Quenching Use a longer PEG linker. Increasing the spacer length between BDP molecules is the most effective way to reduce quenching. If you are using a short linker (e.g., PEG4), switch to a longer one (e.g., PEG12, PEG2000).[3]
High Surface Density Decrease the molar percentage of the DOPE-PEG-BDP lipid in your formulation. Try reducing the concentration to 1-2 mol% and titrating up to find the optimal balance between signal and quenching.
Aggregation Ensure proper liposome preparation to avoid aggregation of the lipid conjugate. The presence of the PEG chain itself should help improve stability and prevent aggregation-induced quenching.[]
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on your spectrofluorometer are correctly set for the specific BODIPY derivative you are using.

Data & Experimental Protocols

Impact of Linker Length on Fluorescence Properties

The following table summarizes representative data from studies on fluorophore-labeled peptides, illustrating the principle that longer linkers reduce quenching and improve fluorescence. This principle is directly applicable to lipid-conjugated dyes like BDP.

LinkerFluorophoreProperty MeasuredResult
ShortTMRFluorescence Quenching22 ± 2%[3]
Long (PEG₁₀) TMR Fluorescence Quenching 16 ± 3% (Significant Reduction) [3]
ShortAtto 647NQuantum Yield (QY)Baseline[3]
Long (PEG₁₀) Atto 647N Quantum Yield (QY) 2.9-fold Improvement [3]
ShortAtto 647NFluorescence Lifetime (FLT)Baseline[3]
Long (PEG₁₀) Atto 647N Fluorescence Lifetime (FLT) 2.3-fold Improvement [3]
Protocol: Testing the Effect of PEG Length on BDP Fluorescence

This protocol outlines a standard experiment to compare the fluorescence performance of liposomes formulated with DOPE-PEG-BDP of varying PEG lengths.

1. Materials:

  • Primary structural lipid (e.g., DPPC or DOPC)

  • Cholesterol

  • DOPE-PEG(n)-BDP (e.g., n=4, 8, 12, 2000)

  • Organic solvent (e.g., Chloroform/Methanol mixture)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

2. Liposome Preparation (Thin-Film Hydration Method):

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the lipids in the organic solvent. A typical molar ratio would be DPPC:Cholesterol:DOPE-PEG(n)-BDP at 54:45:1. Prepare a separate flask for each PEG length to be tested.

  • Film Formation: Evaporate the solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inside of the flask.

  • Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by vortexing or sonicating. This will cause the lipids to self-assemble into multilamellar vesicles (MLVs).

  • Size Extrusion: To create uniformly sized large unilamellar vesicles (LUVs), pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat this process 10-20 times.

3. Fluorescence Measurement:

  • Sample Preparation: Dilute the final liposome suspensions in buffer to a concentration where absorbance at the excitation wavelength is ≤0.1 to avoid inner filter effects.

  • Spectroscopy: Using a spectrofluorometer, record the fluorescence emission spectrum for each sample. Excite the samples at the appropriate wavelength for BDP (typically ~488 nm, but check the specific derivative's specifications).

  • Data Analysis: Compare the peak fluorescence intensities of the samples. The formulation with the longest PEG chain is expected to exhibit the highest intensity, demonstrating the reduction in self-quenching.

Visualizations

Logical Relationship: PEG Length and Self-Quenching

G cluster_0 Short PEG Linker cluster_1 Long PEG Linker a1 High Surface Concentration a2 Close Proximity of BDP Dyes a1->a2 a3 Increased Dimerization & Homo-FRET a2->a3 a4 High Self-Quenching a3->a4 a5 LOW Fluorescence Signal a4->a5 b1 Low Effective Concentration b2 Increased Distance between BDP Dyes b1->b2 b3 Disruption of Intermolecular Interactions b2->b3 b4 Reduced Self-Quenching b3->b4 b5 HIGH Fluorescence Signal b4->b5

Caption: Impact of PEG linker length on BDP self-quenching and fluorescence.

Experimental Workflow for Fluorescence Characterization

G A Prepare Lipid Mixtures (Varying DOPE-PEG-BDP Lengths) B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Buffer (Forms MLVs) B->C D Size Extrusion (Forms 100nm LUVs) C->D E Dilute Samples (A < 0.1) D->E F Fluorescence Spectroscopy (Measure Emission Spectra) E->F G Analyze & Compare Peak Intensities F->G

Caption: Workflow for preparing and analyzing fluorescent liposomes.

References

Validation & Comparative

photostability comparison of BDP FL and other green fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the photostability of a fluorophore is a critical parameter that dictates the reliability and duration of experiments. In a comparative analysis, the green fluorophore BDP FL, a member of the borondipyrromethene (BODIPY) family of dyes, demonstrates superior photostability when compared to other commonly used green fluorophores such as fluorescein and its derivatives.

BDP FL's enhanced resistance to photobleaching, the irreversible photochemical destruction of a fluorescent molecule upon exposure to light, allows for longer and more robust imaging experiments. This is a significant advantage in applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging and single-molecule studies.

Quantitative Photostability Comparison

To provide a clear comparison of the photostability of BDP FL against other green fluorophores, the following table summarizes key photophysical properties. It is important to note that direct, side-by-side quantitative comparisons under identical experimental conditions are not always readily available in the literature. The data presented here is compiled from various sources and should be considered as a comparative guide.

FluorophorePhotobleaching Half-life (t1/2)Quantum Yield (Φ)Key Characteristics
BDP FL High~0.9-1.0Excellent photostability, narrow emission spectrum, relatively insensitive to pH and solvent polarity.[1][2]
Alexa Fluor 488 High0.92[3]High brightness and good photostability, better than FITC.[4][5]
Fluorescein (FITC) Low0.92Prone to rapid photobleaching, pH-sensitive fluorescence.[4] An average fluorescein molecule emits 30,000 to 40,000 photons before photobleaching.[1]
Enhanced Green Fluorescent Protein (EGFP) Moderate0.60Genetically encodable marker, but generally less photostable than synthetic dyes.

Experimental Protocols

The assessment of fluorophore photostability is crucial for selecting the appropriate dye for a given application. Below are detailed methodologies for two common techniques used to quantify photostability.

Photostability Measurement using Fluorescence Microscopy

This protocol describes a common method for comparing the photobleaching rates of different fluorophores in a cellular context or on a surface.

1. Sample Preparation:

  • Prepare samples labeled with the fluorophores of interest (e.g., BDP FL, Alexa Fluor 488, FITC) at similar concentrations or labeling densities. This could involve antibody staining of fixed cells, expression of fluorescent proteins, or immobilization of fluorescently labeled molecules on a glass coverslip.

  • Mount the samples in a suitable imaging medium. For fixed samples, a mounting medium with an anti-fading agent can be used as a negative control to assess the inherent photostability of the dye.

  • Prepare a control sample without any fluorophore to measure background fluorescence.

2. Microscope Setup:

  • Use a widefield or confocal fluorescence microscope equipped with an appropriate excitation light source (e.g., a 488 nm laser) and corresponding emission filters.

  • Set the illumination power, exposure time, and camera gain to be identical for all samples being compared. The chosen intensity should be relevant to the intended application.

3. Image Acquisition:

  • Select a region of interest (ROI) for each sample that contains the fluorescent signal.

  • Acquire a time-lapse series of images under continuous illumination. The time interval and total duration of the acquisition should be determined by the photobleaching rate of the least stable fluorophore. A typical starting point is to acquire an image every 5-10 seconds for a total of 5-10 minutes.[1]

4. Data Analysis:

  • For each time point, measure the mean fluorescence intensity within the ROI.

  • Subtract the average background fluorescence intensity (measured from the control sample or a region without signal in the experimental sample) from each measurement.

  • Normalize the background-corrected fluorescence intensity of each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time for each fluorophore.

  • From the resulting photobleaching decay curves, calculate the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Photostability Measurement using Fluorescence Correlation Spectroscopy (FCS)

FCS is a powerful technique that can provide quantitative information about photobleaching by analyzing fluorescence fluctuations in a microscopic observation volume.

1. Sample Preparation:

  • Prepare a dilute solution of the fluorophore in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration should be in the nanomolar range to ensure that, on average, only a few molecules are present in the focal volume at any given time.

  • For comparative studies, prepare solutions of each fluorophore at the same concentration.

2. FCS Instrument Setup:

  • Use a confocal microscope equipped with an FCS module. This includes a continuous wave (CW) laser for excitation (e.g., 488 nm), a high-sensitivity detector (e.g., avalanche photodiode), and a correlator.

  • Calibrate the detection volume using a standard dye with a known diffusion coefficient.

  • Set the laser power to a level that is sufficient to obtain a good signal-to-noise ratio but also induces photobleaching over the course of the measurement. It is often useful to perform measurements at different laser powers to assess the power-dependence of photobleaching.

3. Data Acquisition:

  • Place a drop of the fluorophore solution on a coverslip and position it on the microscope stage.

  • Focus the laser into the solution.

  • Record the fluorescence intensity fluctuations over a period of time, typically several minutes. The data is recorded as a photon arrival time trajectory.

4. Data Analysis:

  • The recorded photon arrival times are used to calculate the autocorrelation function (ACF), G(τ).

  • The ACF is then fitted to a model that includes terms for diffusion and photobleaching. The photobleaching term in the model allows for the determination of the photobleaching rate constant.

  • By comparing the photobleaching rate constants obtained for different fluorophores under identical conditions, their relative photostability can be quantified.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) NonFluorescent Non-Fluorescent Products T1->NonFluorescent Reaction with O₂ (Photobleaching) Experimental_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis p1 Label Cells/Surface p2 Mount Sample p1->p2 a1 Set Microscope Parameters (Identical for all samples) p2->a1 a2 Acquire Time-Lapse Images (Continuous Illumination) a1->a2 d1 Measure ROI Intensity a2->d1 d2 Background Subtraction d1->d2 d3 Normalize to Initial Intensity d2->d3 d4 Plot Decay Curve & Calculate Half-life (t1/2) d3->d4

References

Validating DOPE-PEG-BDP FL for Quantitative Cell Uptake Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cellular uptake is critical for evaluating the efficacy of nanoparticle-based drug delivery systems. This guide provides a comprehensive comparison of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]-N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionyl) (DOPE-PEG-BDP FL) with alternative fluorescent lipid probes for quantitative cell uptake studies. We present supporting data, detailed experimental protocols, and workflow diagrams to assist in the validation and application of this powerful tool.

DOPE-PEG-BDP FL is a fluorescently labeled lipid commonly incorporated into liposomes and other lipid-based nanoparticles to enable their visualization and quantification within cells. The BODIPY FL (BDP FL) fluorophore offers several advantages for quantitative imaging, making it a robust choice for these applications.

Performance Comparison: DOPE-PEG-BDP FL vs. Alternatives

The selection of a fluorescent probe is paramount for achieving accurate and reproducible quantitative data. The ideal probe should be bright, highly photostable, and have minimal impact on the biological system. Here, we compare the key photophysical properties of BODIPY FL, the fluorophore in DOPE-PEG-BDP FL, with other commonly used fluorescent dyes conjugated to lipids, such as Rhodamine and Nitrobenzoxadiazole (NBD).

BODIPY dyes are known for their unique photophysical properties, including high fluorescence quantum yields, strong extinction coefficients, and remarkable photostability.[1] These characteristics make them highly suitable for bioimaging applications.[1]

PropertyBODIPY FL (BDP FL)Rhodamine BNitrobenzoxadiazole (NBD)
Excitation Max (nm) ~505~560~460
Emission Max (nm) ~511~580~535
Quantum Yield High (often >0.9)[1]Moderate to HighLow to Moderate (environment-sensitive)
Photostability High[2][3]ModerateLow
Environmental Sensitivity LowLowHigh (fluorescence is sensitive to solvent polarity)
Brightness Very HighHighModerate
Common Lipid Conjugate DOPE-PEG-BDP FLRhodamine-PENBD-PE

This table summarizes generally accepted photophysical properties. Actual values can vary with conjugation and local environment.

The high quantum yield and exceptional photostability of BODIPY FL ensure a strong, lasting signal, which is crucial for time-course experiments and for obtaining high signal-to-noise ratios in imaging and flow cytometry.[2][4][5] In contrast, the lower photostability of dyes like NBD can lead to signal degradation under prolonged illumination, complicating quantitative analysis.

Experimental Protocols for Quantitative Uptake

Accurate quantification of liposome uptake can be achieved through several methods. Below are detailed protocols for three common approaches: flow cytometry, confocal microscopy, and plate-reader based assays.

Experimental Workflow Overview

G cluster_prep Liposome Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Quantitative Analysis prep1 Formulate Liposomes with DOPE-PEG-BDP FL (0.1-1 mol%) prep2 Characterize Size and Zeta Potential (DLS) prep1->prep2 treat1 Incubate cells with fluorescent liposomes prep2->treat1 cell1 Seed cells in appropriate vessels (plates, chamber slides) cell2 Allow cells to adhere and reach desired confluency cell1->cell2 cell2->treat1 treat2 Wash cells to remove non-internalized liposomes treat1->treat2 analysis1 Flow Cytometry (Mean Fluorescence Intensity) treat2->analysis1 analysis2 Confocal Microscopy (Image Analysis) treat2->analysis2 analysis3 Plate Reader Assay (Bulk Fluorescence) treat2->analysis3 G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm liposome DOPE-PEG-BDP FL Liposome cme Clathrin-mediated Endocytosis liposome->cme Receptor Binding cave Caveolae-mediated Endocytosis liposome->cave Lipid Raft Interaction macro Macropinocytosis liposome->macro Non-specific endosome Early Endosome cme->endosome cave->endosome macro->endosome lysosome Late Endosome/ Lysosome endosome->lysosome Maturation

References

Assessing the Biocompatibility of DOPE-PEG-BDP FL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled lipids in their formulations, ensuring biocompatibility is a critical step. This guide provides a comparative assessment of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000]-N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionyl) (DOPE-PEG-BDP FL), a commonly used fluorescent lipid conjugate. The guide compares its expected biocompatibility profile with alternative fluorescent lipid probes and provides detailed experimental protocols for key biocompatibility assays.

Comparative Analysis of Fluorescent Lipid Probes

The biocompatibility of a fluorescently labeled lipid is influenced by its three main components: the lipid anchor (DOPE), the linker (PEG), and the fluorescent dye (BDP FL). While direct comparative studies on the fully assembled DOPE-PEG-BDP FL are limited in publicly available literature, an assessment can be made by examining the known properties of its constituents and comparing them to common alternatives.

Liposomes, self-assembling vesicles composed of phospholipids like DOPE, are generally considered biocompatible and are utilized in various FDA-approved drug delivery systems.[1] The inclusion of polyethylene glycol (PEG) is a widely adopted strategy to prolong the circulation time of liposomes by reducing clearance by the reticuloendothelial system.[2][3] However, it is important to note that PEGylation can, in some instances, lead to the production of anti-PEG antibodies, which may affect the safety and efficacy profile upon repeated administration. The BDP FL (BODIPY FL) dye is known for its excellent photophysical properties, including high quantum yield and photostability.[4] BODIPY dyes, in general, are considered to have low cytotoxicity, making them suitable for live-cell and in vivo imaging.[5][6]

For comparison, two other classes of fluorescent dyes commonly conjugated to lipids are Rhodamine and Nitrobenzoxadiazole (NBD).

FeatureDOPE-PEG-BDP FL DOPE-PEG-Rhodamine DOPE-PEG-NBD
Cytotoxicity Generally low, attributed to the low toxicity of BODIPY dyes.[5][6]Can exhibit mitochondrial toxicity at higher concentrations.[7][]Generally considered to have good biocompatibility and is widely used in cell imaging.[9][10]
In Vivo Toxicity Expected to be low, primarily influenced by the PEG component and potential for immunogenicity.Data is more limited, with some concerns over non-specific tissue accumulation.Generally well-tolerated for in vivo imaging applications.[9]
Photostability High, a key advantage of BODIPY dyes.[4]Moderate, can be prone to photobleaching.[]Moderate, can be sensitive to the local environment.[4][11]
Quantum Yield High.[4]High.Moderate to high, but can be environmentally sensitive.
Common Applications Live-cell imaging, in vivo tracking of liposomes.Live-cell imaging, mitochondrial staining.[]Membrane studies, lipid trafficking.[10][12]

Note: The biocompatibility of any fluorescently labeled liposome formulation is highly dependent on the overall composition, concentration, and the specific cell type or animal model being used. Direct experimental validation is always recommended.

Experimental Protocols for Biocompatibility Assessment

To facilitate the direct comparison of DOPE-PEG-BDP FL with other fluorescent lipids, detailed protocols for two standard in vitro biocompatibility assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is important to be aware that liposomes can sometimes interfere with the MTT assay.[14][15]

Materials:

  • Cells in culture (e.g., HeLa, HEK293)

  • 96-well plates

  • Liposomal formulations (DOPE-PEG-BDP FL and alternatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of the liposomal formulations in culture medium. Remove the old medium from the cells and add 100 µL of the liposome-containing medium to each well. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Hemolysis Assay for Blood Compatibility

The hemolysis assay evaluates the lytic effect of a substance on red blood cells (RBCs).[16][17][18] This is a crucial assay for intravenously administered formulations.

Materials:

  • Fresh whole blood with an anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS)

  • Liposomal formulations

  • Triton X-100 (positive control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes. Discard the plasma and buffy coat. Wash the RBC pellet three times with PBS. Resuspend the RBCs in PBS to a 2% (v/v) solution.

  • Treatment: In microcentrifuge tubes, add 100 µL of the liposomal formulations at various concentrations. Add 100 µL of PBS as a negative control and 100 µL of 1% Triton X-100 as a positive control.

  • Incubation: Add 100 µL of the 2% RBC suspension to each tube. Incubate at 37°C for 1-2 hours with gentle shaking.

  • Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizing Experimental Workflow and Signaling Pathways

To aid in the conceptualization of the experimental design and potential biological interactions, the following diagrams are provided.

Biocompatibility_Assay_Workflow cluster_invitro In Vitro Biocompatibility Assessment cluster_cytotoxicity Cytotoxicity cluster_hemolysis Hemocompatibility prep Prepare Liposomal Formulations (DOPE-PEG-BDP FL & Alternatives) treatment Treatment with Liposomes prep->treatment incubation Incubation with Liposomes prep->incubation cell_culture Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay viability Assess Cell Viability mtt_assay->viability rbc_prep Prepare Red Blood Cells rbc_prep->incubation hemoglobin_release Measure Hemoglobin Release incubation->hemoglobin_release hemolysis_percent Calculate % Hemolysis hemoglobin_release->hemolysis_percent

Caption: Workflow for in vitro biocompatibility testing of fluorescent liposomes.

Signaling_Pathway_Interaction cluster_cell Cellular Interaction liposome Fluorescent Liposome (DOPE-PEG-BDP FL) membrane Cell Membrane liposome->membrane Interaction endocytosis Endocytosis membrane->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Maturation cytosol Cytosolic Release endosome->cytosol Endosomal Escape downstream Downstream Signaling (e.g., Apoptosis, Inflammation) lysosome->downstream Potential Toxicity cytosol->downstream Cellular Response

Caption: Potential cellular uptake and signaling pathway interactions of liposomes.

References

A Comparative Guide to Polyethylene Glycol (PEG) Molecular Weights for Enhanced In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate Polyethylene Glycol (PEG) derivative is a critical determinant for the efficacy of in vivo imaging agents. The molecular weight (MW) of PEG significantly influences the pharmacokinetic and pharmacodynamic properties of imaging probes, directly impacting their biodistribution, circulation half-life, and targeting efficiency. This guide provides an objective comparison of different molecular weight PEGs, supported by experimental data, to aid in the rational design of next-generation imaging agents.

The Influence of PEG Molecular Weight on Pharmacokinetics

PEGylation, the process of attaching PEG chains to molecules or nanoparticles, is a widely adopted strategy to improve the systemic circulation time of imaging agents.[1] The MW of the PEG polymer is a key factor governing these pharmacokinetic alterations.[][3]

Generally, an increase in PEG molecular weight leads to a longer circulation half-life.[1][] This is primarily attributed to reduced renal clearance, as larger molecules are less efficiently filtered by the kidneys.[4] For instance, the circulation half-life (t1/2) of PEG has been shown to increase from 18 minutes for a 6 kDa PEG to 16.5 hours for a 50 kDa PEG.[1][] This extended circulation time is advantageous for imaging applications as it allows for greater accumulation of the probe at the target site.

However, the relationship between PEG MW and biodistribution is more complex. While higher MW PEGs exhibit prolonged circulation, they also show increased accumulation in organs of the mononuclear phagocyte system (MPS), such as the liver and spleen.[5][6] Conversely, PEGs with a molecular weight below 20 kDa are primarily cleared through the urine.[1] Therefore, the optimal PEG MW for a specific application represents a trade-off between achieving a long circulation half-life and minimizing off-target accumulation.

Comparative Data on PEG Molecular Weight for In Vivo Imaging

The following tables summarize quantitative data from various studies, highlighting the impact of PEG molecular weight on key performance indicators for in vivo imaging.

Molecular Weight (kDa)Circulation Half-life (t1/2)Primary Clearance RouteReference
618 minutesRenal[1][]
< 20-Renal[1]
30Increased risk of vacuolation in macrophages-[3]
40Advantageous for long-term localized action (e.g., drug delivery)-[7]
5016.5 hoursHepatic/Fecal[1][]

Table 1: Effect of PEG Molecular Weight on Circulation Half-life and Clearance. This table illustrates the general trend of increasing circulation time with higher PEG molecular weight and the shift in the primary clearance mechanism from renal to hepatic pathways.

Nanoparticle SystemPEG Molecular Weight (kDa)Tumor AccumulationLiver/Spleen AccumulationReference
Gold Nanoparticles (4 nm)1Highest among tested PEGs (1, 2, 5 kDa) at 72hHigh[5][6]
Gold Nanoparticles (10 nm)2Higher than non-PEGylated and other PEGsHigh[5]
Gold Nanoparticles (10 nm)5Higher than lower MW PEGsHigh[5]
PEG-PLGA CPNs2 (vs. 5)Higher tumor localization with PEG2kDa-DPPE formulationPEG2kDa-PLGA4kDa showed rapid liver accumulation[8][9]

Table 2: Impact of PEG Molecular Weight on Nanoparticle Biodistribution for Tumor Imaging. This table showcases that the effect of PEG MW on tumor accumulation can be dependent on the nanoparticle platform and formulation. While PEGylation generally enhances tumor uptake via the Enhanced Permeability and Retention (EPR) effect, the optimal PEG size can vary.[10]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to comparing different molecular weight PEGs for in vivo imaging.

Protocol 1: In Vivo Fluorescence Imaging of PEGylated Probes

This protocol outlines the general steps for assessing the biodistribution of fluorescently labeled PEGylated probes in a murine tumor model.

1. Probe Preparation and Administration:

  • Dissolve the fluorescently-labeled PEG probe (e.g., Cy3-PEG) in sterile phosphate-buffered saline (PBS).[11]
  • Administer the probe to tumor-bearing mice via intravenous (tail vein) injection.[11] The typical dose ranges from 1-5 mg/kg, but should be optimized for each specific probe.[11]

2. In Vivo Imaging:

  • Anesthetize the mice using isoflurane.[11][12]
  • Place the mouse in an in vivo imaging system (e.g., IVIS).[13][14]
  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to monitor biodistribution and tumor accumulation.[11]
  • Use appropriate excitation and emission filters for the specific fluorophore (e.g., Cy3: excitation ~550 nm, emission ~570 nm).[11]
  • Acquire a photographic image for anatomical reference.[11]

3. Ex Vivo Analysis:

  • At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
  • Image the excised tissues using the in vivo imaging system to quantify probe accumulation in each organ.

4. Data Analysis:

  • Quantify the fluorescence intensity in the region of interest (ROI) corresponding to the tumor and organs at each time point.
  • Express the data as average radiance (photons/s/cm²/sr) or as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: Pharmacokinetic Analysis of PEGylated Probes

This protocol describes the procedure for determining the circulation half-life of PEGylated probes.

1. Animal Preparation and Probe Administration:

  • Cannulate the tail vein of the mice for blood sampling.
  • Administer the PEGylated probe intravenously as described in Protocol 1.

2. Blood Sampling:

  • Collect blood samples (e.g., 20-50 µL) at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-injection.
  • Process the blood samples to obtain plasma or serum.

3. Quantification of Probe Concentration:

  • Measure the concentration of the PEGylated probe in the plasma/serum samples using a suitable analytical method (e.g., fluorescence spectroscopy for fluorescent probes, or inductively coupled plasma mass spectrometry (ICP-MS) for metal-based nanoparticles).[5]

4. Pharmacokinetic Modeling:

  • Plot the plasma concentration of the probe versus time.
  • Fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) to calculate the circulation half-life (t1/2).

Visualizing Key Concepts and Workflows

Diagrams generated using Graphviz provide a clear visual representation of important processes and relationships in the context of in vivo imaging with PEGylated probes.

PEG_Molecular_Weight_Effect cluster_mw PEG Molecular Weight cluster_pk Pharmacokinetics cluster_biodistribution Biodistribution Low_MW Low MW (<20 kDa) Renal_Clearance Rapid Renal Clearance Low_MW->Renal_Clearance High_MW High MW (>40 kDa) Long_Circulation Prolonged Circulation Half-life High_MW->Long_Circulation Urine_Excretion Excretion in Urine Renal_Clearance->Urine_Excretion Liver_Spleen_Accumulation Liver & Spleen Accumulation Long_Circulation->Liver_Spleen_Accumulation Tumor_Accumulation Enhanced Tumor Accumulation (EPR) Long_Circulation->Tumor_Accumulation InVivo_Imaging_Workflow start Start: Prepare PEGylated Probe administer Administer Probe to Animal Model (IV) start->administer image In Vivo Imaging (e.g., Fluorescence) administer->image timepoints Acquire Images at Multiple Time Points image->timepoints exvivo Ex Vivo Organ Imaging & Quantification timepoints->exvivo data Data Analysis: Biodistribution & Tumor Uptake exvivo->data end End: Comparative Assessment data->end

References

Cross-Validation of DOPE-PEG-BDP FL Data: A Comparative Guide to Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and molecular biology, accurately characterizing the behavior of lipid-based drug delivery systems and membrane proteins is paramount. The fluorescent lipid probe, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-boron-dipyrromethene (DOPE-PEG-BDP FL), is a powerful tool for these investigations. However, to ensure the robustness of experimental findings, it is crucial to cross-validate fluorescence data with orthogonal methods. This guide provides a detailed comparison of DOPE-PEG-BDP FL-based fluorescence analysis with alternative biophysical techniques, supported by experimental data and protocols.

Performance Comparison of Analytical Methods

The selection of an analytical technique depends on the specific parameters being investigated. While DOPE-PEG-BDP FL offers high sensitivity for studying membrane dynamics and lipid trafficking, other methods provide complementary information on size, homogeneity, and stoichiometry of lipid-protein complexes.[1] The following table summarizes the key performance characteristics of various methods used in the characterization of lipid nanodiscs and vesicles, which are common applications for DOPE-PEG-BDP FL.

Method Principle Key Parameters Measured Advantages Limitations Typical Application
Fluorescence (using DOPE-PEG-BDP FL) Measures the emission of light from a fluorophore attached to a lipid.[1]Membrane dynamics, lipid trafficking, protein localization, FRET.[1][2]High sensitivity, suitable for live-cell imaging.[1]Potential for fluorophore-induced perturbations of the membrane.[3]Studying lipid sorting and protein-lipid interactions in real-time.
Size Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a porous column.Hydrodynamic radius, homogeneity of nanodiscs or liposomes.[4]Provides information on the size distribution of a sample.[4]Can be laborious and requires relatively large sample volumes.[5]Assessing the quality and uniformity of nanodisc preparations.[6]
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles.Hydrodynamic diameter, size distribution, and polydispersity.[4][6]Rapid and high-throughput screening of sample homogeneity.[5]Sensitive to contaminants and aggregates; provides an ensemble average.Rapidly assessing the best conditions for nanodisc assembly.[5]
Native Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact molecular complexes in the gas phase.[7]Molecular weight, stoichiometry of lipids and proteins in nanodiscs.[7][8]Provides precise mass information and can reveal lipid-dependent protein oligomerization.[8]Requires specialized instrumentation and may not be suitable for all membrane proteins.Determining the precise lipid and protein composition of nanodiscs.[7]
Fluorescence Correlation Spectroscopy (FCS) Analyzes fluorescence fluctuations in a microscopic observation volume to determine molecular concentration and diffusion.Diffusion coefficients, concentration of fluorescently labeled molecules.High sensitivity, capable of single-molecule detection.[3]Requires fluorescent labeling, which can potentially alter molecular behavior.Measuring the diffusion of lipids and proteins within a membrane.[9]
Molecular Dynamics (MD) Simulations Computer-based simulations that model the physical movements of atoms and molecules.Atomic-scale information on probe location, orientation, and membrane perturbation.[3]Provides detailed insights not easily accessible by experimental methods.[3]Computationally intensive; accuracy depends on the force fields used.Validating experimental data and understanding the molecular basis of probe behavior.[3]

Experimental Protocols

To facilitate the cross-validation of data, detailed methodologies for key experiments are provided below.

Nanodisc Assembly and Characterization Workflow

A common application for fluorescent lipid probes like DOPE-PEG-BDP FL is the study of membrane proteins reconstituted into nanodiscs. The assembly and characterization of these nanodiscs is a multi-step process.

cluster_prep Preparation cluster_assembly Assembly cluster_purification Purification & Characterization Lipid Film Dried Lipid Film (e.g., POPC + DOPE-PEG-BDP FL) Incubation Incubation with Gentle Mixing Lipid Film->Incubation Add MSP Solution MSP Solution Membrane Scaffold Protein (MSP) in Solution MSP Solution->Incubation Detergent Removal Detergent Removal (e.g., Bio-Beads) Incubation->Detergent Removal SEC Size Exclusion Chromatography (SEC) Detergent Removal->SEC Purified Nanodiscs DLS Dynamic Light Scattering (DLS) SEC->DLS Native MS Native Mass Spectrometry (MS) DLS->Native MS Fluorescence Fluorescence Spectroscopy/Microscopy Native MS->Fluorescence cluster_validation Cross-Validation Methods Fluorescence Data Fluorescence Data (DOPE-PEG-BDP FL) SEC_DLS SEC & DLS (Size and Homogeneity) Fluorescence Data->SEC_DLS Confirm sample quality Native_MS Native MS (Stoichiometry and Mass) Fluorescence Data->Native_MS Determine composition FCS FCS (Diffusion Dynamics) Fluorescence Data->FCS Validate dynamic properties MD_Sim MD Simulations (Molecular Behavior) Fluorescence Data->MD_Sim Understand probe behavior Validated Conclusion Validated Conclusion SEC_DLS->Validated Conclusion Native_MS->Validated Conclusion FCS->Validated Conclusion MD_Sim->Validated Conclusion

References

A Head-to-Head Battle of the Green Fluorophores: BDP FL vs. Alexa Fluor 488

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, selecting the optimal dye is paramount for generating high-quality, reproducible data. In the green emission spectrum, both BDP FL and Alexa Fluor 488 have emerged as popular choices. This guide provides an objective comparison of their brightness and performance, supported by spectroscopic data and detailed experimental protocols, to aid in making an informed decision for your specific application.

At a Glance: Spectroscopic Properties and Brightness

The brightness of a fluorophore is a critical performance metric, determined by its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted light). A higher value for both parameters results in a brighter dye.

Here's a summary of the key spectroscopic properties of BDP FL and Alexa Fluor 488:

PropertyBDP FLAlexa Fluor 488
Maximum Excitation (nm) ~503~495
Maximum Emission (nm) ~512~519
Molar Extinction Coefficient (cm⁻¹M⁻¹) >80,000[1]~71,000[2]
Quantum Yield (Φ) Approaching 1.0 (in some environments)[1]0.92[3]
Calculated Brightness (Extinction Coefficient x Quantum Yield) >80,000~65,320

Based on these spectroscopic data, BDP FL exhibits a higher molar extinction coefficient and a quantum yield that can approach unity in certain environments, suggesting a potentially higher intrinsic brightness compared to Alexa Fluor 488. However, it is crucial to consider that the performance of fluorescent dyes can be influenced by the local environment, including the solvent and the biomolecule to which they are conjugated.

Performance in Application: Key Considerations

Beyond theoretical brightness, several other factors influence the practical performance of a fluorescent dye in an experimental setting:

  • pH Sensitivity: The fluorescence of Alexa Fluor 488 is stable over a broad pH range (pH 4-10), which is a significant advantage in cellular environments where pH can fluctuate.[4] BDP FL is also characterized by its relative insensitivity to pH.[1]

  • Hydrophobicity: BDP FL is a more hydrophobic dye compared to the highly water-soluble Alexa Fluor 488.[5] This property makes BDP FL an excellent choice for staining lipids, membranes, and other lipophilic structures. Conversely, the hydrophilicity of Alexa Fluor 488 makes it well-suited for labeling proteins and antibodies in aqueous environments, reducing the likelihood of aggregation and precipitation.[6]

  • Size: BDP FL is a smaller molecule compared to Alexa Fluor 488.[7] In applications where the size of the fluorescent label could potentially interfere with the function of the labeled biomolecule, the smaller size of BDP FL may be advantageous.

Experimental Protocols

To provide a framework for a direct experimental comparison of BDP FL and Alexa Fluor 488 brightness, the following detailed protocols for antibody labeling and immunofluorescence are provided.

Antibody Labeling Protocol

This protocol describes the conjugation of amine-reactive BDP FL and Alexa Fluor 488 to a primary antibody.

Materials:

  • Primary antibody (e.g., Mouse anti-Tubulin) at 1-2 mg/mL in amine-free buffer (e.g., PBS).

  • Amine-reactive BDP FL, succinimidyl ester.

  • Amine-reactive Alexa Fluor 488, succinimidyl ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • 1 M Sodium bicarbonate, pH 8.3.

  • Purification column (e.g., Sephadex G-25).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Prepare Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 1-2 mg/mL.

  • Prepare Dye Stock Solution: Dissolve the amine-reactive BDP FL and Alexa Fluor 488 in DMF or DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Slowly add a 5-10 fold molar excess of the reactive dye to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.

    • Calculate the protein concentration and the dye concentration to determine the DOL. An optimal DOL for most applications is between 2 and 7.

Immunofluorescence Staining Protocol

This protocol outlines the use of the labeled antibodies for staining cellular targets.

Materials:

  • Cells grown on coverslips.

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • BDP FL-labeled primary antibody.

  • Alexa Fluor 488-labeled primary antibody.

  • Mounting medium with an anti-fade reagent.

Procedure:

  • Cell Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific binding sites with 1% BSA for 30 minutes.

  • Primary Antibody Incubation: Incubate the cells with the BDP FL-labeled or Alexa Fluor 488-labeled primary antibody at the optimized dilution for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for the green emission spectrum. Ensure identical acquisition settings (e.g., laser power, exposure time, gain) for both BDP FL and Alexa Fluor 488 samples to allow for a direct comparison of fluorescence intensity.

Visualizing the Workflow: Immunofluorescence Staining

The following diagram illustrates the key steps in the immunofluorescence staining protocol.

Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Antibody Staining cluster_imaging Data Acquisition Fixation Cell Fixation Permeabilization Permeabilization Fixation->Permeabilization 15 min Blocking Blocking Permeabilization->Blocking 10 min Primary_Ab Primary Antibody (BDP FL or Alexa Fluor 488) Blocking->Primary_Ab 30 min Wash Washing Primary_Ab->Wash 1 hr Mount Mounting Wash->Mount Image Fluorescence Imaging Mount->Image

Immunofluorescence Staining Workflow

Logical Framework for Dye Selection

The decision between BDP FL and Alexa Fluor 488 depends on the specific experimental requirements. The following diagram provides a logical framework to guide your selection process.

Dye_Selection_Logic Start Start: Select Green Fluorophore Hydrophobicity Is the target lipophilic (e.g., membrane)? Start->Hydrophobicity Size_Constraint Is the size of the fluorophore a critical concern? Hydrophobicity->Size_Constraint No BDP_FL Choose BDP FL Hydrophobicity->BDP_FL Yes Photostability_Critical Is high photostability the primary requirement? Size_Constraint->Photostability_Critical No Size_Constraint->BDP_FL Yes Alexa_488 Choose Alexa Fluor 488 Photostability_Critical->Alexa_488 Yes Photostability_Critical->Alexa_488 No (General Purpose)

Fluorophore Selection Guide

Conclusion

Both BDP FL and Alexa Fluor 488 are high-performance green fluorescent dyes with distinct advantages. While BDP FL may offer superior intrinsic brightness and is an excellent choice for labeling hydrophobic targets or when a smaller dye is required, Alexa Fluor 488 is a robust and highly photostable fluorophore ideal for labeling proteins and antibodies in aqueous environments. For applications demanding the utmost in photostability and ease of use in protein labeling, Alexa Fluor 488 is often considered the gold standard.[6] However, for specific applications such as lipid and membrane staining, the unique properties of BDP FL make it a compelling alternative. Ultimately, the choice between these two exceptional fluorophores should be guided by the specific demands of the experimental system. For a definitive comparison of brightness in your particular application, a direct side-by-side experiment using the protocols provided is recommended.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of DOPE-PEG-BDP FL, MW 5000

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of DOPE-PEG-BDP FL, MW 5000, a fluorescently labeled lipid-PEG conjugate commonly used in biomedical research.

While a specific Safety Data Sheet (SDS) for DOPE-PEG-BDP FL, MW 5000 is not publicly available, information from the SDS for a structurally similar compound, DPPE-PEG-Maleimide, indicates that these types of molecules are generally not classified as hazardous substances. However, it is imperative to handle all laboratory chemicals with care and to follow established safety protocols. The following procedures are based on general best practices for the disposal of non-hazardous chemical waste and should be adapted to comply with the specific regulations of your institution and local authorities.

Personal Protective Equipment (PPE) for Disposal

Before beginning any disposal procedure, ensure that the appropriate personal protective equipment is worn to minimize exposure and ensure safety.

PPE CategorySpecific Recommendations
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile).
Eye Protection Use safety glasses with side-shields or chemical splash goggles.
Body Protection A standard laboratory coat is required.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of small quantities of DOPE-PEG-BDP FL, MW 5000 typically used in a research setting.

  • Waste Collection:

    • Collect waste DOPE-PEG-BDP FL, MW 5000 and any materials contaminated with it (e.g., pipette tips, centrifuge tubes) in a designated, clearly labeled, and sealed waste container.

    • Avoid mixing with other chemical waste streams unless compatibility has been confirmed.

  • Waste Segregation:

    • Segregate the waste as non-hazardous chemical waste. Do not dispose of it down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Ensure the waste container is labeled with the full chemical name: "DOPE-PEG-BDP FL, MW 5000" and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the waste through your institution's EHS office or a licensed chemical waste disposal contractor. They will ensure that the material is disposed of in accordance with all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for DOPE-PEG-BDP FL, MW 5000.

start Start: Unused or Contaminated DOPE-PEG-BDP FL, MW 5000 ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat start->ppe collect Collect in a Designated Sealed Waste Container ppe->collect label_container Label Container with Chemical Name and Quantity collect->label_container segregate Segregate as Non-Hazardous Waste label_container->segregate store Store in Designated Waste Accumulation Area segregate->store dispose Arrange for Disposal via Institutional EHS or Contractor store->dispose end End: Proper Disposal dispose->end

Caption: Disposal workflow for DOPE-PEG-BDP FL, MW 5000.

Personal protective equipment for handling DOPE-PEG-BDP FL,MW 5000

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of DOPE-PEG-BDP FL, MW 5000, a fluorescently-labeled and PEGylated lipid. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

While a specific Safety Data Sheet (SDS) for DOPE-PEG-BDP FL, MW 5000 is not publicly available, a precautionary approach should be taken, treating it as a potentially hazardous chemical. A generic SDS for a similar compound, DPPE-PEG-Maleimide, suggests it is not classified as a hazardous substance; however, the toxicological properties of DOPE-PEG-BDP FL have not been thoroughly investigated.[1][2] Therefore, adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling DOPE-PEG-BDP FL, MW 5000:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Eye Protection Safety glasses with side shieldsTo protect against splashes.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosolization is possible, a fume hood should be used.

Handling and Operational Plan

Storage: Store DOPE-PEG-BDP FL, MW 5000 at -20°C in a tightly sealed container, protected from light to prevent photobleaching of the fluorescent dye.

Preparation of Solutions:

  • Allow the vial to warm to room temperature before opening to prevent condensation.

  • Weigh the required amount of the compound in a chemical fume hood.

  • Dissolve in an appropriate solvent as recommended by the supplier. Handle the solution with the same precautions as the solid material.

Experimental Workflow: The following diagram outlines the general workflow for handling DOPE-PEG-BDP FL, MW 5000 in a research setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal a Retrieve from -20°C Storage b Equilibrate to Room Temperature a->b c Weigh Compound in Fume Hood b->c d Dissolve in Appropriate Solvent c->d e Perform Experimental Procedure d->e f Data Acquisition (e.g., Fluorescence Microscopy) e->f g Collect Waste in Labeled Container e->g f->g h Segregate as Fluorescent Chemical Waste g->h i Dispose According to Institutional Guidelines h->i

Figure 1. Experimental workflow for handling DOPE-PEG-BDP FL, MW 5000.

Disposal Plan

All waste containing DOPE-PEG-BDP FL, MW 5000, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, should be considered chemical waste.

Waste Segregation and Collection:

  • Collect all liquid and solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include "Fluorescent Chemical Waste" and the name of the compound.

Disposal Procedures:

  • Dispose of the chemical waste through your institution's hazardous waste management program.

  • Do not dispose of this material down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures

Spills:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including gloves, lab coat, and eye protection.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for disposal as chemical waste.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, contact your institution's environmental health and safety department immediately.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel.

By adhering to these safety guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with DOPE-PEG-BDP FL, MW 5000.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.